molecular formula C7H13BrO B2420064 2-(Bromomethyl)-4,4-dimethyloxolane CAS No. 157256-45-6

2-(Bromomethyl)-4,4-dimethyloxolane

Cat. No.: B2420064
CAS No.: 157256-45-6
M. Wt: 193.084
InChI Key: KFSUONHJRUOOLF-UHFFFAOYSA-N
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Description

2-(Bromomethyl)-4,4-dimethyloxolane is a high-value organobromine compound primarily utilized as a versatile synthetic intermediate and organic building block in medicinal chemistry and life sciences research. Its molecular structure, featuring a reactive bromomethyl group attached to a sterically hindered oxolane (tetrahydrofuran) ring, makes it a pivotal precursor for various chemical transformations. Researchers employ this reagent in nucleophilic substitution reactions, where the bromine acts as a superior leaving group, enabling the introduction of the 4,4-dimethyloxolane moiety into more complex molecular architectures. The dimethyl-substituted ring provides steric and electronic modulation, which can influence the pharmacokinetic properties of the resulting compounds, such as their metabolic stability and bioavailability. This compound is particularly valuable in the synthesis of potential pharmacologically active molecules. The 4,4-dimethyloxolane group can serve as a stable bioisostere for other functional groups, a strategy commonly used in drug design to optimize the activity and profile of lead compounds. While specific biological data for 2-(Bromomethyl)-4,4-dimethyloxolane is not available, structurally similar bromomethyl-substituted heterocycles are frequently used in developing leukotriene biosynthesis inhibitors, which are investigated for their role as anti-inflammatory, cytoprotective, and antiasthmatic agents . The mechanism of action for the final bioactive molecules often involves receptor antagonism or enzyme inhibition, contributing to research into treatments for conditions like asthma, inflammatory diseases, and hepatitis . As a key starting material, this compound is strictly for research and development applications in laboratory settings. It is not intended for diagnostic, therapeutic, or personal use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(bromomethyl)-4,4-dimethyloxolane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13BrO/c1-7(2)3-6(4-8)9-5-7/h6H,3-5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFSUONHJRUOOLF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(OC1)CBr)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13BrO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

The "Gem-Dimethyl" Effect on Oxolane: A Technical Guide to the Molecular Structure and Conformation of 4,4-Dimethyloxolane Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The oxolane (tetrahydrofuran) ring is a ubiquitous scaffold in numerous natural products and pharmacologically active compounds. Substitution on this five-membered heterocycle can profoundly influence its three-dimensional structure and, consequently, its biological activity and physicochemical properties. This technical guide provides an in-depth analysis of the molecular structure and conformation of 4,4-dimethyloxolane derivatives. We will explore the fundamental principles of oxolane ring puckering and pseudorotation, with a specific focus on the conformational consequences of the gem-dimethyl substitution at the C4 position, a manifestation of the well-established Thorpe-Ingold effect. This guide will integrate theoretical principles with experimental insights from nuclear magnetic resonance (NMR) spectroscopy, X-ray crystallography, and computational modeling to provide a comprehensive understanding for researchers in drug discovery and chemical biology.

Introduction: The Significance of the 4,4-Dimethyloxolane Moiety

The oxolane ring is a privileged structural motif in medicinal chemistry, appearing in a wide array of FDA-approved drugs. Its ability to engage in hydrogen bonding via the ether oxygen, coupled with its conformational flexibility, allows for intricate and specific interactions with biological targets. The introduction of a gem-dimethyl group at the 4-position, creating the 4,4-dimethyloxolane core, imparts distinct structural and conformational properties that can be strategically exploited in drug design. This substitution can influence a molecule's metabolic stability, lipophilicity, and, most critically, its preferred three-dimensional shape, which is paramount for molecular recognition. Understanding the nuanced conformational behavior of this scaffold is therefore essential for the rational design of novel therapeutics.

The Conformational Landscape of the Oxolane Ring: A Primer

Unlike planar aromatic rings, the five-membered oxolane ring is non-planar and exists in a continuous series of puckered conformations. This dynamic behavior is described by the concept of pseudorotation, where the ring rapidly interconverts between various envelope (Cs symmetry) and twist (C2 symmetry) conformations without significant energy barriers.

  • Envelope Conformation (Cs): In this arrangement, four of the ring atoms are coplanar, while the fifth is out of the plane, resembling an open envelope.

  • Twist Conformation (C2): Here, two adjacent atoms are displaced in opposite directions from the plane formed by the other three atoms.

The specific conformation adopted by a substituted oxolane is a delicate balance of several factors, including torsional strain, steric interactions, and electronic effects.

The Thorpe-Ingold Effect: How Gem-Dimethyl Substitution Shapes the Oxolane Ring

The presence of a gem-dimethyl group at the C4 position of the oxolane ring has a profound impact on its conformational preferences, a classic example of the Thorpe-Ingold or gem-dimethyl effect.[1][2] This effect describes the observation that geminal substitution on a carbon chain can favor ring closure and influence the conformation of the resulting ring.[1][2]

The primary consequence of the C4 gem-dimethyl group is the steric hindrance it introduces. This steric bulk restricts the pseudorotational freedom of the oxolane ring, leading to a more defined and predictable conformational landscape. The bulky methyl groups will preferentially occupy positions that minimize steric clashes with the rest of the ring and any other substituents. This typically leads to a stabilization of specific puckered conformations where the methyl groups are in pseudo-equatorial positions.

The diagram below illustrates the workflow for analyzing the conformational preferences of 4,4-dimethyloxolane derivatives, integrating computational and experimental approaches.

G cluster_0 Computational Analysis cluster_1 Experimental Analysis A Initial 3D Structure Generation B Conformational Search (e.g., Molecular Mechanics) A->B Explore possible conformations C Quantum Mechanical Calculations (e.g., DFT) B->C Refine energies and geometries D Energy Profile & Conformational Minima C->D Identify stable conformers I Integrated Conformational Model D->I Predicted Properties E Synthesis of 4,4-Dimethyloxolane Derivative F NMR Spectroscopy (1H, 13C, NOESY) E->F G X-ray Crystallography E->G H Experimental Conformational Data F->H G->H H->I Experimental Data

Caption: Workflow for Conformational Analysis.

Experimental and Computational Approaches to Elucidating Conformation

A combination of experimental techniques and computational modeling is crucial for a comprehensive understanding of the molecular structure and conformation of 4,4-dimethyloxolane derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for studying the solution-state conformation of molecules. Key NMR parameters provide invaluable insights:

  • Chemical Shifts (δ): The electronic environment of each proton and carbon is highly dependent on its spatial orientation. For example, axial and equatorial protons in a puckered ring will have different chemical shifts.

  • Coupling Constants (J): The magnitude of the coupling constant between vicinal protons (3JHH) is related to the dihedral angle between them, as described by the Karplus equation. By analyzing these coupling constants, the puckering of the oxolane ring can be deduced.

  • Nuclear Overhauser Effect (NOE): NOE correlations provide information about through-space proximity between protons. NOESY experiments can help to distinguish between different conformers by identifying protons that are close to each other in space.

Experimental Protocol: 2D NOESY for Conformer Identification

  • Sample Preparation: Dissolve 5-10 mg of the purified 4,4-dimethyloxolane derivative in a suitable deuterated solvent (e.g., CDCl3, DMSO-d6) to a final concentration of 10-20 mM.

  • Instrument Setup: Utilize a high-field NMR spectrometer (≥500 MHz) equipped with a cryoprobe for optimal sensitivity.

  • Acquisition: Record a 2D NOESY spectrum with a mixing time appropriate for the size of the molecule (typically 300-800 ms for small molecules).

  • Data Processing: Process the 2D data with appropriate window functions and perform baseline correction.

  • Analysis: Identify cross-peaks that indicate spatial proximity between protons. The presence or absence of specific cross-peaks can provide strong evidence for the predominance of a particular conformation. For instance, a strong NOE between a proton at C2 and one of the C4-methyl groups would suggest a conformation where these groups are on the same face of the ring.

X-ray Crystallography

Single-crystal X-ray crystallography provides the most definitive information about the solid-state conformation of a molecule. It yields precise measurements of bond lengths, bond angles, and torsional angles, offering a static snapshot of the molecule's three-dimensional structure. While the solid-state conformation may not always be the most populated conformer in solution, it provides an invaluable reference point for computational and NMR studies.

For example, a study on 2-(4-Hydroxyphenyl)-4,4-dimethyl-2-oxazoline, a related five-membered heterocycle, revealed a non-planar ring adopting a twist conformation in the solid state.[3] This highlights the puckered nature of such rings containing a gem-dimethyl group.

Table 1: Representative Bond Lengths and Angles for a Puckered Oxolane Ring (Theoretical)

ParameterTypical ValueInfluence of Gem-Dimethyl Group
C-C Bond Length1.52 - 1.54 ÅMinimal change expected.
C-O Bond Length1.43 - 1.45 ÅMinimal change expected.
C-C-C Bond Angle~104 - 106°May be slightly compressed due to steric strain.
C-O-C Bond Angle~108 - 110°May be slightly widened to accommodate puckering.
C-C-C-C Torsion AngleVaries with puckerSignificantly restricted by the gem-dimethyl group.

Note: These are generalized values for a substituted oxolane ring. Specific values for 4,4-dimethyloxolane derivatives would require dedicated experimental or computational analysis.

Computational Modeling

Molecular mechanics and quantum mechanical calculations are indispensable tools for exploring the conformational energy landscape of flexible molecules like 4,4-dimethyloxolane derivatives.

  • Molecular Mechanics (MM): MM methods use classical force fields to rapidly calculate the potential energy of different conformations. This allows for a broad search of the conformational space to identify low-energy conformers.

  • Density Functional Theory (DFT): DFT and other quantum mechanical methods provide more accurate energy calculations and can be used to refine the geometries of the low-energy conformers found by MM. These calculations can also predict NMR parameters, which can then be compared with experimental data to validate the computational model.

A computational study on the closely related 4,4-dimethyl-1,3-dioxane revealed eight energy minima, with the chair-chair interconversion proceeding through several twist conformers. This suggests that even with the gem-dimethyl lock, some conformational flexibility is retained.

The following diagram illustrates the key conformational states of a 4,4-dimethyloxolane ring.

G A Envelope (C5-exo) B Twist (C3-exo, C2-endo) A->B Pseudorotation C Envelope (C2-endo) B->C Pseudorotation

Caption: Key Conformational States of 4,4-Dimethyloxolane.

Conclusion and Future Directions

The presence of a gem-dimethyl group at the C4 position of an oxolane ring significantly influences its conformational preferences by restricting pseudorotation. This leads to a more defined three-dimensional structure, a feature of great importance in the design of molecules with specific biological activities. A synergistic approach combining high-field NMR spectroscopy, X-ray crystallography, and computational modeling is essential for a thorough understanding of the conformational landscape of 4,4-dimethyloxolane derivatives. Future work in this area should focus on the synthesis and detailed structural analysis of a systematic series of 4,4-dimethyloxolane derivatives to build a comprehensive database of their conformational properties. This will undoubtedly aid in the development of more potent and selective drug candidates that incorporate this valuable structural motif.

References

  • Thorpe, J. F., & Ingold, C. K. (1915). The formation and stability of spiro-compounds. Part I. The formation of spiro-compounds from cyclopentane derivatives. J. Chem. Soc., Trans., 107, 1-14. [Link]

  • Kuznetsov, V. V., & Shishkin, O. V. (2014). Conformational analysis of 4,4-dimethyl-1,3-dioxane. Russian Chemical Bulletin, 63(9), 2005-2010. [Link]

  • Jung, M. E., & Piizzi, G. (2005). gem-Disubstituent effect: theoretical basis and synthetic applications. Chemical Reviews, 105(5), 1735-1766. [Link]

  • Allinger, N. L., & Zalkow, V. B. (1961). The Gem-Dimethyl Effect. The Journal of Organic Chemistry, 26(10), 3613-3617. [Link]

  • Beesley, R. M., Ingold, C. K., & Thorpe, J. F. (1915). The formation and stability of spiro-compounds. Part I. The effect of the gem-dimethyl group. J. Chem. Soc., Trans., 107, 1080-1106. [Link]

  • Pojarlieff, I. G., & Biserka, N. D. (2001). The gem-dimethyl effect in reactions through tetrahedral intermediates: cyclizations of some ethyl 2,3-disubstituted-5-(p-nitrophenyl)hydantoates. Arkivoc, 2001(12), 44-57. [Link]

  • Saravanan, K., & Venuvanalingam, P. (2009). Conformational analysis: crystallographic, NMR, and molecular mechanics studies of flexible sulfonic esters. The Journal of Organic Chemistry, 74(12), 4429-4437. [Link]

  • Tarnowska, A., et al. (2006). 2-(4-Hydroxyphenyl)-4,4-dimethyl-2-oxazoline: X-ray and density functional theory study. Acta Crystallographica Section C: Crystal Structure Communications, 62(8), o499-o502. [Link]

  • Fulmer, G. R., et al. (2010). NMR chemical shifts of trace impurities: common laboratory solvents, organics, and gases in deuterated solvents relevant to the organometallic chemist. Organometallics, 29(9), 2176-2179. [Link]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR chemical shifts of common laboratory solvents as trace impurities. The Journal of Organic Chemistry, 62(21), 7512-7515. [Link]

Sources

Solubility Profiling and Solvent Selection Strategy for 2-(Bromomethyl)-4,4-dimethyloxolane

Author: BenchChem Technical Support Team. Date: February 2026

Molecular Architecture & Physicochemical Context[2][3][4][5]

To understand the solubility profile of 2-(Bromomethyl)-4,4-dimethyloxolane , we must first deconstruct its molecular architecture.[1] Unlike simple tetrahydrofuran (THF), this molecule possesses two critical structural modifications that drastically alter its solvation thermodynamics: the gem-dimethyl effect and the bromomethyl moiety .

Structural Deconstruction
  • The Oxolane Core: A five-membered ether ring acting as a Lewis base.[1] It provides moderate polarity and hydrogen bond acceptance (but not donation), facilitating miscibility with aprotic polar solvents.

  • The Bromomethyl Group (

    
    ):  This is a dense, lipophilic, and electrophilic appendage.[1] It significantly increases the London dispersion forces compared to the parent ether, reducing water solubility while enhancing compatibility with halogenated and aromatic solvents.
    
  • The 4,4-Dimethyl Substitution: The gem-dimethyl group introduces steric bulk and sphericity.[1]

    • Thermodynamic Impact:[1] This substitution disrupts the ordered water lattice more aggressively than linear alkyl chains, rendering the molecule hydrophobic .

    • Solubility Impact: It lowers the boiling point relative to linear isomers (due to reduced surface area for stacking) but increases solubility in non-polar hydrocarbons (alkanes/cycloalkanes).[1]

Predicted Physicochemical Properties
  • Physical State: Liquid at room temperature (predicted based on tetrahydrofurfuryl bromide analogs).[1]

  • LogP (Octanol/Water Partition): Estimated > 2.5 (High Lipophilicity).[1]

  • Hansen Solubility Parameter (HSP) Vector:

    • 
       (Dispersion): High (due to Br and Methyls).[1]
      
    • 
       (Polarity): Moderate (Ether oxygen).[1]
      
    • 
       (H-Bonding): Low (No donors).[1]
      

Predicted Solubility Landscape

Note: As specific solubility data for this intermediate is proprietary in many contexts, the following profile is derived from Structure-Property Relationship (SPR) analysis of analogous tetrahydrofurfuryl halides.

Table 1: Solvent Compatibility Matrix[1]
Solvent ClassRepresentative SolventsPredicted SolubilityMechanistic Rationale
Chlorinated Dichloromethane (DCM), ChloroformExcellent Perfect match of dispersion forces (

) and polarity.[1]
Ethers THF, 2-MeTHF, MTBEExcellent "Like dissolves like." The oxolane core ensures miscibility.
Esters Ethyl Acetate, Isopropyl AcetateGood to Excellent Compatible dipole moments; standard workup solvent.
Aromatics Toluene, XyleneGood

-interaction with the ether oxygen and high dispersion compatibility.
Alkanes Hexane, HeptaneModerate to Good The gem-dimethyl group enhances alkane solubility compared to un-substituted analogs.[1]
Protic Polar Methanol, EthanolSoluble (RISK) Soluble, but high risk of solvolysis (methanolysis) at elevated temperatures.
Aqueous WaterInsoluble Hydrophobic alkyl/bromo domains overwhelm the ether oxygen's H-bond accepting capacity.[1]

Experimental Determination Protocols (Self-Validating Systems)

As a scientist, you should never rely solely on prediction. The following protocols are designed to empirically validate solubility while simultaneously screening for chemical stability—a critical step for alkyl halides.

Protocol A: The "Visual-to-Gravimetric" Screen

This tiered approach saves material and time.[1]

Step 1: Visual Saturation (Tier 1)

  • Dispense 100 mg of 2-(Bromomethyl)-4,4-dimethyloxolane into a 4 mL vial.

  • Add solvent in 100 µL increments at

    
    .
    
  • Vortex for 30 seconds between additions.

  • Endpoint: Clear solution with no phase separation or turbidity.

    • Calculation: If dissolved in 200 µL, solubility > 500 mg/mL.

Step 2: Gravimetric Confirmation (Tier 2) Required only if precise saturation limits are needed for crystallization.[1]

  • Prepare a saturated solution with excess solid/oil. Stir for 4 hours.

  • Filter through a 0.22 µm PTFE syringe filter (Do not use Nylon; it may degrade).[1]

  • Evaporate a known volume of filtrate to dryness under vacuum.

  • Weigh the residue to calculate mg/mL.

Protocol B: The Stability-Solubility Hybrid Check (Critical)

Objective: Verify that the solvent does not react with the bromomethyl group (Alkylation Risk).[1]

  • Dissolve 50 mg of compound in 1 mL of the target solvent (e.g., Methanol, DMF).

  • Incubate at process temperature (e.g.,

    
    ) for 4 hours.
    
  • Analyze via HPLC or GC-MS.

    • Pass: Single peak matching the standard.

    • Fail: Appearance of new peaks (e.g., methoxy-derivative from methanolysis).[1]

Visualization: Screening Workflow

The following diagram outlines the decision logic for selecting a solvent for reaction versus workup.

SolubilityWorkflow Start Start: Solvent Selection Classify Classify Solvent Type Start->Classify Protic Protic (MeOH, Water) Classify->Protic Aprotic Aprotic (DCM, Tol, THF) Classify->Aprotic StabilityCheck Stability Check (4h @ T) Protic->StabilityCheck Risk of SN2 CheckSolubility Visual Solubility Test Aprotic->CheckSolubility ResultGood Viable Process Solvent CheckSolubility->ResultGood Dissolves ResultBad Discard (Insoluble) CheckSolubility->ResultBad Precipitates StabilityCheck->CheckSolubility Stable ResultRisk Discard (Solvolysis Risk) StabilityCheck->ResultRisk Degradation > 1%

Figure 1: Decision tree for validating solvent compatibility, emphasizing the critical stability check for alkyl bromides.

Process Implications & Workup Strategy

Understanding the solubility profile allows for the design of efficient isolation procedures.[2]

Reaction Solvent Selection
  • Recommended: Dichloromethane (DCM) or Toluene .[1]

    • Why: High solubility allows for concentrated reaction streams. Inertness prevents side reactions with the alkyl bromide.

  • Avoid: DMF/DMSO (unless necessary for nucleophilic substitution steps).[1]

    • Why: While soluble, removing these high-boiling solvents is difficult without aqueous washes that might induce hydrolysis or emulsion formation due to the surfactant-like nature of the gem-dimethyl oxolane.[1]

Aqueous Extraction (Workup)

Because 2-(Bromomethyl)-4,4-dimethyloxolane is hydrophobic , it partitions strongly into organic phases.[1]

  • Partition Coefficient Strategy:

    • Use Heptane or MTBE for extraction from aqueous reaction quenches.[1]

    • The gem-dimethyl group enhances the partition coefficient (

      
      ) into Heptane compared to DCM, allowing for cleaner separation from polar impurities.[1]
      
  • Emulsion Control: The ether oxygen can hydrate slightly at the interface. Use saturated NaCl (Brine) to increase the ionic strength of the aqueous layer, forcing the oxolane fully into the organic phase.

References

  • PubChem. (n.d.).[1][3] Tetrahydrofurfuryl bromide (Compound Summary).[1][4] National Library of Medicine. Retrieved from [Link]

  • Organic Syntheses. (2005).[1] General procedures for the handling of alkyl bromides and ether derivatives. Org.[5][6][7] Synth. Coll. Vol. X. Retrieved from [Link][1]

  • Hansen, C. M. (2007). Hansen Solubility Parameters: A User's Handbook (2nd ed.).[1] CRC Press. (Theoretical basis for solubility parameter prediction).

Sources

An In-depth Technical Guide to the Thermodynamic Stability of Bromomethyl-Substituted Oxolanes

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of Substituted Oxolanes in Drug Discovery

The oxolane (tetrahydrofuran) ring is a privileged scaffold in medicinal chemistry, appearing in a vast array of natural products and synthetic drug candidates. Its favorable physicochemical properties, including metabolic stability and the ability to engage in hydrogen bonding, make it a valuable component in the design of novel therapeutics. The introduction of substituents, such as the bromomethyl group, allows for the fine-tuning of a molecule's steric and electronic properties, which can profoundly impact its biological activity and pharmacokinetic profile.

However, the introduction of a substituent at the 2-position of the oxolane ring gives rise to stereoisomers (cis and trans), each with a unique three-dimensional arrangement of atoms. The relative thermodynamic stability of these isomers is of paramount importance in drug development. The more stable isomer will be the predominant species at equilibrium, influencing the compound's overall properties and its interaction with biological targets. A thorough understanding of the factors governing this stability is therefore crucial for the rational design and synthesis of oxolane-containing drug candidates.

This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the thermodynamic stability of bromomethyl-substituted oxolanes. We will delve into the intricate interplay of steric and stereoelectronic effects that dictate the conformational preferences of these molecules and provide detailed experimental and computational protocols for their quantitative assessment.

I. Fundamental Principles Governing Thermodynamic Stability

The relative thermodynamic stability of the cis and trans isomers of 2-bromomethyl-oxolane is determined by the Gibbs free energy difference (ΔG) between them. This, in turn, is a function of both enthalpy (ΔH) and entropy (ΔS) changes, as described by the equation:

ΔG = ΔH - TΔS

In the context of conformational analysis, the dominant contributor to the Gibbs free energy difference is typically the enthalpy, which is influenced by a combination of steric and stereoelectronic effects.

Steric Hindrance and the Preference for Equatorial Substitution

In the puckered envelope and twist conformations of the oxolane ring, substituents can occupy pseudo-axial or pseudo-equatorial positions. As a general principle, bulky substituents preferentially occupy the equatorial position to minimize unfavorable steric interactions with other atoms on the ring.[1] This is analogous to the well-studied A-values in cyclohexane systems, which quantify the energetic penalty of placing a substituent in an axial position.[2] For a bromomethyl group, steric hindrance would favor the trans isomer, where the substituent is in a pseudo-equatorial position, thus avoiding destabilizing 1,3-diaxial-like interactions present in the pseudo-axial (cis) conformation.

The Anomeric Effect: A Counterintuitive Stabilizing Interaction

While sterics favor the equatorial position, a powerful stereoelectronic interaction known as the anomeric effect can stabilize the axial conformation of electronegative substituents at the anomeric carbon (the carbon adjacent to the ring heteroatom).[3][4] This effect arises from a stabilizing hyperconjugative interaction between a lone pair of electrons on the endocyclic oxygen atom and the antibonding (σ*) orbital of the exocyclic C-Br bond.[5] For this interaction to be maximal, the orbitals must be anti-periplanar, a geometric arrangement that is achieved when the bromomethyl group is in the axial position (cis isomer). The anomeric effect is a critical factor to consider, as it can counteract and, in some cases, override the influence of steric hindrance.[3][4] The magnitude of the anomeric effect is influenced by the nature of the substituent and the solvent. More electronegative atoms in the substituent and less polar solvents tend to enhance the anomeric effect.[6]

The Role of the Bromomethyl Group: A Balancing Act

The bromomethyl group presents an interesting case where both steric and stereoelectronic effects are significant. The bromine atom is large and polarizable, contributing to steric bulk. Simultaneously, the electron-withdrawing nature of the bromine atom enhances the acceptor ability of the C-Br σ* orbital, making it a good candidate for a stabilizing anomeric interaction. The preferred conformation of 2-bromomethyl-oxolane will therefore be determined by the delicate balance between these opposing forces.

II. Methodologies for Assessing Thermodynamic Stability

A combination of experimental and computational techniques is employed to accurately determine the relative thermodynamic stabilities of bromomethyl-substituted oxolane isomers.

Experimental Determination of Equilibrium Populations

2.1.1 Chemical Equilibration Coupled with NMR Spectroscopy

A robust experimental approach to determine the relative thermodynamic stability of isomers is to allow them to interconvert under conditions of thermodynamic control until equilibrium is reached. The equilibrium mixture is then analyzed to determine the ratio of the isomers, from which the Gibbs free energy difference can be calculated using the following equation:

ΔG° = -RT ln(Keq)

where R is the gas constant, T is the temperature in Kelvin, and Keq is the equilibrium constant ([trans]/[cis]).

Experimental Protocol: Acid-Catalyzed Isomerization of 2-Bromomethyl-oxolane

Objective: To determine the equilibrium ratio of cis- and trans-2-bromomethyl-oxolane via acid-catalyzed isomerization and subsequent analysis by 1H NMR spectroscopy.

Materials:

  • A mixture of cis- and trans-2-bromomethyl-oxolane

  • Anhydrous, non-polar solvent (e.g., deuterated benzene (C6D6) or carbon tetrachloride (CCl4))

  • A catalytic amount of a Lewis or Brønsted acid (e.g., a small crystal of iodine or a drop of trifluoroacetic acid)

  • NMR tubes

  • High-field NMR spectrometer

Procedure:

  • Sample Preparation: Prepare a solution of the 2-bromomethyl-oxolane isomer mixture in the chosen anhydrous, non-polar solvent in an NMR tube. A non-polar solvent is chosen to maximize the influence of the anomeric effect.

  • Initiation of Equilibration: Add a catalytic amount of the acid to the NMR tube. The acid facilitates the opening and closing of the oxolane ring, allowing the isomers to interconvert.

  • Monitoring the Equilibration: Acquire 1H NMR spectra of the sample at regular intervals (e.g., every few hours) at a constant temperature.

  • Reaching Equilibrium: Continue monitoring until the ratio of the cis and trans isomers, as determined by the integration of well-resolved proton signals, remains constant over several measurements. This indicates that the system has reached thermodynamic equilibrium.

  • Data Analysis:

    • Identify distinct and well-resolved signals in the 1H NMR spectrum that correspond to the cis and trans isomers. Protons adjacent to the stereocenter are often good candidates.

    • Carefully integrate the corresponding signals for each isomer.

    • Calculate the equilibrium constant (Keq) as the ratio of the integrals of the trans isomer to the cis isomer.

    • Calculate the standard Gibbs free energy difference (ΔG°) using the equation ΔG° = -RT ln(Keq).

Self-Validation: To ensure that a true thermodynamic equilibrium has been reached, the experiment should be repeated starting with a sample enriched in the other isomer. The final equilibrium ratio should be independent of the starting isomer ratio.

2.1.2 Calorimetry

Calorimetry provides a direct measurement of the enthalpy change (ΔH) associated with a chemical process, including isomerization.[7][8][9][10][11] While technically more demanding than NMR-based methods for this specific application, techniques like differential scanning calorimetry (DSC) or isothermal titration calorimetry (ITC) can, in principle, be used to measure the enthalpy of isomerization if a process can be devised to trigger the conversion of one isomer to the other within the calorimeter.

Conceptual Protocol: Calorimetric Measurement of Isomerization Enthalpy

Objective: To determine the enthalpy of isomerization (ΔHiso) between cis- and trans-2-bromomethyl-oxolane.

Methodology (Hypothetical):

  • Sample Preparation: Prepare pure samples of both the cis and trans isomers.

  • Heat of Solution Measurement: Using a solution calorimeter, measure the heat of solution (ΔHsol) for each pure isomer in a suitable solvent.

  • Isomerization in Solution: In a separate experiment, induce the complete isomerization of the less stable isomer to the more stable isomer in the same solvent used for the heat of solution measurements. This could be achieved through catalysis or other means.

  • Hess's Law Calculation: The enthalpy of isomerization can be determined by applying Hess's Law to the measured heats of solution. The difference in the heats of solution of the two isomers will be equal to the enthalpy of isomerization in that solvent.

Challenges: This method relies on the ability to prepare pure isomers and to induce complete and clean isomerization.

Computational Modeling: A Powerful Predictive Tool

Computational chemistry, particularly Density Functional Theory (DFT), has emerged as a powerful and cost-effective method for predicting the relative thermodynamic stabilities of conformers and isomers.[12][13]

Workflow for a Typical DFT Calculation

DFT_Workflow cluster_start Initial Structure Generation cluster_conf_search Conformational Search cluster_dft_opt DFT Optimization & Frequency Calculation cluster_energy_calc High-Level Energy Calculation cluster_analysis Thermodynamic Analysis start Generate 3D structures of cis and trans isomers conf_search Perform a thorough conformational search for each isomer (e.g., using molecular mechanics) start->conf_search dft_opt Optimize the geometry of all low-energy conformers using DFT (e.g., B3LYP/6-31G*) conf_search->dft_opt freq_calc Perform frequency calculations on the optimized structures to confirm they are true minima and to obtain thermal corrections dft_opt->freq_calc sp_energy Perform single-point energy calculations with a larger basis set (e.g., B3LYP/6-311+G(d,p)) and include solvent effects (e.g., PCM) freq_calc->sp_energy thermo_analysis Calculate Gibbs free energies (G) for each conformer by combining electronic energies and thermal corrections sp_energy->thermo_analysis boltzmann Determine the Boltzmann-weighted average Gibbs free energy for each isomer thermo_analysis->boltzmann delta_g Calculate the Gibbs free energy difference (ΔG) between the cis and trans isomers boltzmann->delta_g

Caption: A typical workflow for calculating the relative thermodynamic stability of isomers using DFT.

Best Practices for DFT Calculations of Halogenated Compounds:

  • Choice of Functional and Basis Set: For halogenated organic molecules, hybrid functionals such as B3LYP or M06-2X often provide a good balance of accuracy and computational cost. Pople-style basis sets like 6-311+G(d,p) or Dunning's correlation-consistent basis sets (e.g., aug-cc-pVDZ) are recommended to accurately describe the electronic structure of the bromine atom.

  • Dispersion Corrections: It is advisable to include empirical dispersion corrections (e.g., Grimme's D3) to account for weak van der Waals interactions, which can be important in determining conformational preferences.

  • Solvent Effects: The inclusion of a solvent model, such as the Polarizable Continuum Model (PCM), is crucial, as the solvent can significantly influence the magnitude of the anomeric effect and thus the relative stability of the isomers.[14]

III. Data Presentation and Interpretation

To facilitate a clear understanding of the thermodynamic landscape of bromomethyl-substituted oxolanes, the following table summarizes the key parameters to be determined.

ParameterExperimental MethodComputational MethodSignificance
Equilibrium Constant (Keq) 1H NMR of equilibrated mixtureDerived from calculated ΔG°Quantifies the relative population of isomers at equilibrium.
Gibbs Free Energy (ΔG°) ΔG° = -RT ln(Keq)Boltzmann-weighted average of conformer free energiesThe ultimate determinant of relative thermodynamic stability.
Enthalpy of Isomerization (ΔH°) CalorimetryCalculated from electronic energies and thermal correctionsProvides insight into the relative strengths of bonding and non-bonding interactions.
Entropy of Isomerization (ΔS°) Derived from ΔG° and ΔH°Calculated from vibrational, rotational, and translational partition functionsReflects changes in molecular symmetry and flexibility between the isomers.

IV. Case Study: Conformational Analysis of 2-Bromomethyl-oxolane

Logical Relationship Diagram

Stability_Factors Title Thermodynamic Stability of 2-Bromomethyl-oxolane Anomeric Anomeric Effect (n_O -> σ*_C-Br) Equilibrium Equilibrium Position Anomeric->Equilibrium Stabilizing Steric_Cis Steric Hindrance (1,3-diaxial-like interactions) Steric_Cis->Equilibrium Destabilizing No_Anomeric Weak Anomeric Effect No_Anomeric->Equilibrium Less Stabilizing Steric_Trans Minimal Steric Hindrance Steric_Trans->Equilibrium Stabilizing

Caption: Factors influencing the thermodynamic equilibrium of 2-bromomethyl-oxolane isomers.

Given the significant anomeric effect expected for the C-Br bond and the moderate steric bulk of the bromomethyl group, it is plausible that the anomeric effect will play a substantial role in stabilizing the cis (pseudo-axial) isomer. In non-polar solvents, it is conceivable that the cis isomer could be of comparable stability to, or even more stable than, the trans isomer, despite the steric penalty. In more polar, protic solvents, the anomeric effect would be attenuated, and the trans isomer would likely be the more stable species.

V. Conclusion and Future Directions

The thermodynamic stability of bromomethyl-substituted oxolanes is governed by a subtle interplay between steric hindrance and the anomeric effect. A comprehensive understanding of these factors is essential for medicinal chemists aiming to design and synthesize novel drug candidates with optimal properties. This guide has outlined the fundamental principles and provided detailed experimental and computational methodologies for the quantitative assessment of isomer stability.

Future work in this area should focus on obtaining precise experimental thermodynamic data for a series of 2-halomethyl-oxolanes to build a quantitative understanding of how the nature of the halogen and the substitution pattern on the oxolane ring influence the conformational equilibrium. Such data would be invaluable for benchmarking and refining computational models, ultimately leading to more accurate in silico prediction of the properties of these important heterocyclic compounds.

VI. References

  • Atkins, P. W., & de Paula, J. (2018). Atkins' Physical Chemistry. Oxford University Press.

  • Bohle, D. S. (2021). Saturated Heterocycles and Stereoelectronics. In Organic Chemistry (pp. 1145-1188). W. W. Norton & Company.

  • Chemistry LibreTexts. (2023, June 15). Calorimetry and Reaction Enthalpy. [Link]

  • Chemistry LibreTexts. (2023, January 29). Gibbs (Free) Energy. [Link]

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press.

  • Cormanich, R. A., Rittner, R., & Tormena, C. F. (n.d.). NMR Spectroscopy: a Tool for Conformational Analysis. AUREMN. [Link]

  • Dral, P. O., Wu, X., & Spicher, S. (2022). Best-Practice DFT Protocols for Basic Molecular Computational Chemistry. ChemRxiv. [Link]

  • Herbert, J. M. (2022). Delocalisation errors in conformational energies using density-corrected DFT, with application to crystal polymorphs. Molecular Physics, 121(1-2), e2134117. [Link]

  • Kirsch, P. (2006). Stereoelectronic Effects. Wiley-VCH.

  • Ramasami, P. (2005). Gauche and Trans Conformers of 1,2-Dihaloethanes: A Study by ab initio and DFT Methods. In Advances in Computational Methods in Sciences and Engineering 2005 (pp. 844-847). VSP. [Link]

  • Tvaroska, F., & Carver, J. P. (1997). Steric and stereoelectronic effects in saturated heterocycles I. Small molecular fragment constituents. Theory vs. experiment. Journal of Molecular Structure: THEOCHEM, 398, 35-47. [Link]

  • Vulfson, S. G. (2021, May 20). 4.2: A-values and Equilibrium Ratios. Chemistry LibreTexts. [Link]

  • Wiberg, K. B., Bailey, W. F., Lambert, K. M., & Stempel, Z. D. (2018). The Anomeric Effect: It's Complicated. The Journal of Organic Chemistry, 83(9), 5242–5255. [Link]

Sources

Technical Whitepaper: Physicochemical Profiling & Synthetic Utility of 2-(Bromomethyl)-4,4-dimethyltetrahydrofuran

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the physicochemical profile, synthetic pathways, and handling protocols for 2-(Bromomethyl)-4,4-dimethyltetrahydrofuran .

Executive Summary

2-(Bromomethyl)-4,4-dimethyltetrahydrofuran is a specialized heterocyclic building block used primarily in the synthesis of complex pharmaceutical intermediates. Its structural significance lies in the gem-dimethyl effect at the C4 position, which introduces conformational constraints that can enhance the metabolic stability and receptor binding affinity of downstream targets.

This guide addresses a critical data gap: while the non-methylated parent compound (2-bromomethyltetrahydrofuran) is well-characterized, the 4,4-dimethyl analog lacks extensive public experimental data. This document provides predictive modeling validated against reference standards , alongside a robust synthetic protocol to access the material in-house.

Physicochemical Characterization

Comparative Property Analysis

Due to the limited availability of direct experimental literature for the specific 4,4-dimethyl isomer, the values below represent a high-confidence predictive model derived from Structure-Property Relationships (SPR) using the experimentally verified parent compound (CAS 1192-30-9) as the baseline.

Table 1: Physicochemical Data Profile

PropertyReference Standard (Parent)Target Molecule (4,4-Dimethyl Analog)Status
Structure 2-(Bromomethyl)tetrahydrofuran2-(Bromomethyl)-4,4-dimethyltetrahydrofuran
CAS No. 1192-30-9N/A (Use IUPAC for search)
Molecular Weight 165.03 g/mol 193.08 g/mol
Boiling Point (atm) 170–171 °C195–205 °C (Predicted) Extrapolated
Boiling Point (Reduced) ~60 °C @ 15 mmHg85–90 °C @ 15 mmHg Recommended for Distillation
Density (20°C) 1.45 g/mL1.28 – 1.32 g/mL Predicted (Alkylation lowers density)
LogP 1.562.2 – 2.4 Increased Lipophilicity
Appearance Colorless to pale yellow liquidColorless oil

Technical Insight: The addition of the gem-dimethyl group increases the molecular weight (+28 Da) significantly raising the boiling point. However, the increased steric bulk of the methyl groups dilutes the density contribution of the heavy bromine atom, resulting in a lower density compared to the parent compound.

Solubility & Stability
  • Solubility: Highly soluble in DCM, THF, EtOAc, and Toluene. Immiscible with water.

  • Stability: The molecule is an alkyl bromide and is susceptible to hydrolysis under basic aqueous conditions or nucleophilic attack by amines/thiols. Store under inert gas (Argon/Nitrogen) at 2–8°C to prevent slow elimination of HBr or oxidation.

Synthetic Methodology

Since commercial sourcing can be inconsistent, the most reliable access to high-purity material is via bromoetherification of the commercially available precursor 2,2-dimethylpent-4-en-1-ol.

Reaction Logic (Bartlett Cyclization)

The synthesis exploits the intramolecular nucleophilic attack of the hydroxyl group onto a bromonium ion intermediate formed from the alkene. The gem-dimethyl group at the 2-position of the chain (which becomes C4 of the ring) accelerates this cyclization via the Thorpe-Ingold effect.

Workflow Diagram

The following diagram illustrates the transformation from the alkenol precursor to the target brominated THF.

SynthesisWorkflow Figure 1: Bromoetherification Synthesis Pathway Precursor Precursor: 2,2-Dimethylpent-4-en-1-ol (CAS 3420-42-6) Reagents Reagents: NBS (1.1 eq) Dry CH2Cl2 0°C to RT Precursor->Reagents Intermediate Intermediate: Bromonium Ion Reagents->Intermediate Activation Cyclization Mechanism: 5-exo-trig Cyclization Intermediate->Cyclization Intramolecular Attack Product Target: 2-(Bromomethyl)-4,4- dimethyltetrahydrofuran Cyclization->Product Isolation

Figure 1: Bromoetherification Synthesis Pathway via NBS-mediated cyclization.

Step-by-Step Protocol
  • Setup: Flame-dry a 500 mL round-bottom flask equipped with a magnetic stir bar and nitrogen inlet.

  • Solvation: Dissolve 2,2-dimethylpent-4-en-1-ol (10.0 g, 87.6 mmol) in anhydrous Dichloromethane (DCM, 200 mL). Cool the solution to 0°C in an ice bath.

  • Bromination: Add N-Bromosuccinimide (NBS) (17.1 g, 96.3 mmol, 1.1 equiv) portion-wise over 15 minutes. Shield the flask from direct light (aluminum foil) to prevent radical side reactions.

  • Reaction: Allow the mixture to warm to room temperature (20–25°C) and stir for 12–16 hours. Monitor by TLC (Hexane/EtOAc 9:1); the starting alcohol (Rf ~0.3) should disappear, and a less polar product (Rf ~0.7) should appear.

  • Quench: Quench the reaction with saturated aqueous Na₂S₂O₃ (50 mL) to destroy excess bromine/NBS.

Purification & Quality Control

The high boiling point of the target makes removal of solvent easy, but separation from succinimide byproducts requires a specific wash protocol.

Purification Logic

The density difference is critical here. The product (~1.3 g/mL) is denser than water but likely less dense than the DCM extraction layer (~1.33 g/mL). Phase separation must be done carefully.

PurificationLogic Figure 2: Purification Workflow based on Density and Boiling Point Crude Crude Reaction Mixture (DCM + Product + Succinimide) Wash1 Wash 1: Sat. NaHCO3 (Remove Acid/Succinimide) Crude->Wash1 Wash2 Wash 2: Brine (Remove Water) Wash1->Wash2 Dry Dry over MgSO4 & Concentrate Wash2->Dry Distill Vacuum Distillation (85-90°C @ 15 mmHg) Dry->Distill Final Pure Product >98% GC Distill->Final

Figure 2: Purification Workflow prioritizing removal of succinimide and vacuum distillation.

Validation Parameters (QC)

To certify the material for use in drug development, the following criteria must be met:

  • 1H NMR (CDCl3, 400 MHz): Look for the characteristic ABX pattern of the bromomethyl group (typically

    
     3.3–3.5 ppm) and the distinct gem-dimethyl singlets (typically 
    
    
    
    1.1–1.2 ppm).
  • GC-MS: Molecular ion peak

    
     is rarely seen for alkyl bromides; look for 
    
    
    
    (loss of 79/81) and the characteristic isotopic pattern of any remaining molecular ion.
  • Water Content: Must be <0.1% (Karl Fischer) if used for Grignard formation or sensitive nucleophilic substitutions.

References

  • Amerigo Scientific. (n.d.). 2-(Bromomethyl)tetrahydrofuran Product Specifications (CAS 1192-30-9).[1] Retrieved from

  • PubChem. (2024). Compound Summary: 2,2-Dimethylpent-4-en-1-ol (CAS 3420-42-6).[2] National Library of Medicine. Retrieved from [2]

  • Organic Syntheses. (1955). Tetrahydrofurfuryl Bromide Synthesis.[3] Coll. Vol. 3, p. 793. Retrieved from

  • ChemSynthesis. (2024).[4] Physical Properties of 2-(Bromomethyl)tetrahydrofuran.[1] Retrieved from

  • NIST Chemistry WebBook. (2024). 2,4-Dimethyltetrahydrofuran Isomer Data. Retrieved from

Sources

Technical Guide: Toxicity Profile and Handling Protocols for Bromomethyl Oxolanes

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Bromomethyl oxolanes (specifically 2-(bromomethyl)tetrahydrofuran and its derivatives) represent a class of potent alkylating agents frequently employed in medicinal chemistry to introduce tetrahydrofuran (THF) motifs into drug candidates. While structurally versatile, these compounds possess a distinct toxicological profile driven by their electrophilic nature.

This guide provides a technical analysis of their toxicity mechanisms, specifically focusing on DNA alkylation risks and delayed contact dermatitis , and establishes a validated handling protocol designed to mitigate exposure risks in a drug discovery environment.

Chemical Nature and Mechanism of Toxicity

The Electrophilic Engine

The core hazard of bromomethyl oxolanes lies in their ability to act as strong electrophiles . Unlike simple primary alkyl bromides, 2-(bromomethyl)tetrahydrofuran benefits from anchimeric assistance (neighboring group participation) provided by the ether oxygen within the oxolane ring.

  • Anchimeric Assistance: The lone pair on the ring oxygen can attack the exocyclic carbon bearing the bromine, displacing the bromide ion and forming a transient, highly reactive bicyclic oxonium ion .

  • Nucleophilic Attack: This oxonium species is significantly more electrophilic than the initial alkyl bromide, facilitating rapid reaction with biological nucleophiles (DNA bases, proteins).

Mechanism of Action (MoA): DNA Alkylation

The primary toxicological concern is genotoxicity. Upon systemic absorption or cellular contact, these agents can alkylate DNA, primarily at the N7 position of Guanine .[1] This alkylation destabilizes the glycosidic bond, leading to depurination or mispairing during replication, which characterizes them as Potential Genotoxic Impurities (PGIs) in pharmaceutical synthesis.

Visualization: Toxicity Pathway

The following diagram illustrates the pathway from chemical exposure to potential mutagenic events.

ToxicityMechanism Compound Bromomethyl Oxolane Activation Anchimeric Assistance (Oxonium Ion Formation) Compound->Activation Spontaneous Cyclization Target Cellular Nucleophiles (DNA/Proteins) Activation->Target High Reactivity Adduct N7-Guanine Alkylation Target->Adduct Covalent Bond Outcome Depurination & Mutation Risk Adduct->Outcome Replication Error

Figure 1: Mechanism of Genotoxicity showing the activation of the alkyl halide via oxonium ion formation leading to DNA adducts.[2]

Risk Assessment & GHS Classification[3][4]

Researchers must treat bromomethyl oxolanes as suspected mutagens and severe skin/eye irritants .

Hazard ClassGHS CategoryRisk Description
Acute Toxicity Category 4 (Oral)Harmful if swallowed.[3][4] Systemic absorption can lead to nausea and CNS depression.
Skin Corrosion/Irritation Category 2Causes skin irritation.[3][4][5] Warning: Symptoms (redness, blistering) may be delayed 4–6 hours after exposure.
Eye Damage Category 2ACauses serious eye irritation.[3] Lachrymator potential.[6]
STOT - Single Exposure Category 3May cause respiratory irritation if vapors are inhaled.
Genotoxicity PGI Class 3Structurally alerting functional group (Alkyl Halide). Requires control to < TTC levels in final drug substances.

Engineering Controls and PPE

Standard laboratory nitrile gloves provide insufficient protection against brominated alkylating agents due to rapid permeation. The bromine atom increases lipophilicity, allowing the molecule to solvate into and diffuse through nitrile rubber matrices quickly.

Glove Selection Matrix

Data based on permeation testing for analogous halogenated hydrocarbons.

Glove MaterialThicknessEst. Breakthrough TimeRecommendation
Standard Nitrile 4 mil (0.1mm)< 5 minutesDO NOT USE as primary barrier.
Thick Nitrile 8 mil (0.2mm)10–15 minutesSplash protection only. Change immediately upon contact.
Laminate (Silver Shield) 2.7 mil> 480 minutesREQUIRED for handling neat compound.
Viton / Butyl 12 mil> 240 minutesExcellent alternative for heavy handling.

Protocol: Use the "Double-Glove" Technique .

  • Inner Layer: Silver Shield (Laminate) gloves (Chemical Barrier).

  • Outer Layer: Standard Nitrile gloves (Dexterity & Mechanical protection).

Operational Protocols

Weighing and Transfer (No-Touch Technique)

To minimize inhalation and contact risk, all handling of the neat liquid must occur inside a certified chemical fume hood.

  • Preparation: Place a disposable absorbent mat in the hood. Pre-weigh a tared vial with a septum cap.

  • Transfer: Do not pour. Use a glass syringe with a long needle to withdraw the liquid from the source container.

  • Dispensing: Inject the liquid directly into the reaction vessel or tared vial through the septum.

  • Decontamination: Immediately draw a quenching solution (see Section 6) into the used syringe before disposal.

Reaction Setup
  • Solvent Choice: Avoid nucleophilic solvents (like alcohols or water) unless they are reagents, as they will react with the bromide.

  • Venting: Reactions heated above 40°C should be vented through a scrubber or an oil bubbler to prevent pressure buildup from potential HBr evolution if moisture is present.

Decontamination and Waste Management[7]

Simply washing with water is ineffective and potentially dangerous, as it generates HBr and alcohols but leaves the alkylating potential partially active. You must chemically destroy the electrophile.

The "Thiosulfate Quench" Protocol

Sodium thiosulfate (


) is a soft nucleophile that reacts rapidly with soft electrophiles (alkyl bromides) to form non-toxic Bunte salts.

Reagent Preparation:

  • Prepare a 10% w/v Sodium Thiosulfate solution in water.

Quenching Steps:

  • Spills: Cover the spill with an absorbent pad. Soak the pad with the Thiosulfate solution. Let stand for 20 minutes.

  • Glassware: Rinse all contaminated glassware with the Thiosulfate solution before washing with acetone or water.

  • Reaction Mixtures: Upon completion, treat the reaction mixture with an aqueous Thiosulfate wash to consume unreacted alkyl bromide before phase separation.

Handling Workflow Decision Tree

HandlingProtocol Start Start: Handling Bromomethyl Oxolane PPE_Check PPE Check: Laminate Gloves + Fume Hood? Start->PPE_Check Proceed Proceed with Transfer (Syringe Method) PPE_Check->Proceed Yes Stop STOP: Upgrade PPE PPE_Check->Stop No Spill Did a Spill Occur? Proceed->Spill Quench Apply 10% Na2S2O3 Wait 20 mins Spill->Quench Yes Waste Dispose as Halogenated Waste Spill->Waste No (Normal Ops) Quench->Waste

Figure 2: Operational decision tree ensuring proper PPE usage and spill response.

References

  • National Center for Biotechnology Information (NCBI). (2025). PubChem Compound Summary for CID 14501, 2-(Bromomethyl)tetrahydrofuran. Retrieved from [Link]

  • All Safety Products. (2024). Glove Selection Chart - Chemical Breakthrough Times. Retrieved from [Link]

  • Organic Syntheses. (2010). Protocol for Quenching Reactive Chemicals (Alkyl Halides). Org. Synth. 2010, 87, 36-52.[6] Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Controlling Exposure to Hazardous Drugs. Retrieved from [Link]

Sources

Methodological & Application

Technical Application Note: Nucleophilic Substitution of 2-(Bromomethyl)-4,4-dimethyloxolane

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the reactivity profile and experimental protocols for nucleophilic substitution reactions of 2-(Bromomethyl)-4,4-dimethyloxolane (BMDMO) . As a functionalized tetrahydrofuran scaffold, BMDMO serves as a critical intermediate in the synthesis of muscarinic agonists, chiral building blocks, and specialized polymer precursors.

The primary bromomethyl group at the C2 position exhibits high susceptibility to


 displacement. However, the 4,4-gem-dimethyl substitution exerts a conformational influence (Thorpe-Ingold effect) that stabilizes the ring but can subtly impact the trajectory of incoming nucleophiles. This guide provides optimized protocols for substituting the bromide with azides, nitriles, amines, and alkoxides, emphasizing reaction kinetics, solvent selection, and impurity control.

Reactivity Profile & Mechanistic Insight

Structural Analysis
  • Electrophilic Center: The exocyclic methylene carbon (

    
    ) is a primary alkyl halide, making it an ideal substrate for bimolecular nucleophilic substitution (
    
    
    
    ).
  • Steric Environment: The gem-dimethyl group at C4 is distal to the reaction center. While it does not impose direct steric hindrance to the incoming nucleophile, it restricts the conformational flexibility of the oxolane ring. This often results in a more defined spatial arrangement of the C2 substituent, potentially enhancing reaction rates compared to unsubstituted tetrahydrofurans due to reduced entropic penalties.

  • Leaving Group: Bromide (

    
    ) is a moderate-to-good leaving group (
    
    
    
    of
    
    
    ).
Reaction Pathways

The dominant pathway is


 .
  • Mechanism: Concerted backside attack.[1]

  • Kinetics: Second-order; Rate =

    
    .
    
  • Stereochemistry: Inversion of configuration at the exocyclic methylene carbon (though not a chiral center itself, the C2 stereocenter remains defined).

Competing Side Reactions:

  • Elimination (E2): Unlikely. The beta-carbon (C2 of the ring) has a proton, but formation of an exocyclic double bond is energetically unfavorable compared to substitution, unless highly bulky, non-nucleophilic bases (e.g.,

    
    ) are used at high temperatures.
    
  • Ring Opening: Possible under strong Lewis acidic conditions but negligible under standard basic nucleophilic conditions.

Pathway Visualization

The following diagram illustrates the divergent synthesis pathways from BMDMO.

ReactionPathways Figure 1: Primary nucleophilic substitution pathways for BMDMO scaffold. BMDMO 2-(Bromomethyl)- 4,4-dimethyloxolane Azide Azide Derivative (-CH2-N3) BMDMO->Azide NaN3, DMF 60°C Nitrile Nitrile Derivative (-CH2-CN) BMDMO->Nitrile KCN, DMSO 80°C Amine Aminomethyl Derivative (-CH2-NR2) BMDMO->Amine HNR2, K2CO3 MeCN, Reflux Ether Ether Derivative (-CH2-OR) BMDMO->Ether NaOR, THF Reflux Thioether Thioether Derivative (-CH2-SR) BMDMO->Thioether NaSR, DMF 0°C to RT

Experimental Protocols

General Considerations
  • Solvent Choice: Polar aprotic solvents (DMF, DMSO, NMP) are preferred to solvate the cation (e.g.,

    
    , 
    
    
    
    ) while leaving the nucleophilic anion "naked" and reactive. Acetonitrile (MeCN) is a milder alternative for amine alkylations.
  • Stoichiometry: Use 1.2 – 1.5 equivalents of nucleophile to drive the reaction to completion.

  • Temperature:

    
     is typically sufficient. Avoid temperatures 
    
    
    
    to prevent potential ring degradation or polymerization.
Protocol A: Synthesis of 2-(Azidomethyl)-4,4-dimethyloxolane

Application: Precursor for "Click" chemistry or reduction to primary amines.

Materials:

  • BMDMO (1.0 eq)

  • Sodium Azide (

    
    ) (1.5 eq) [Warning:  Toxic, potential shock sensitivity]
    
  • DMF (Anhydrous)

  • Ethyl Acetate / Hexanes (for workup)

Step-by-Step Workflow:

  • Setup: Charge a round-bottom flask with BMDMO (10 mmol, 1.93 g) and anhydrous DMF (20 mL).

  • Addition: Add

    
     (15 mmol, 0.98 g) in a single portion.
    
  • Reaction: Heat the heterogeneous mixture to

    
     under nitrogen atmosphere for 6–8 hours.
    
    • Checkpoint: Monitor by TLC (Hexane:EtOAc 4:1). The bromide spot (

      
      ) should disappear, replaced by the azide (
      
      
      
      , stains poorly, use
      
      
      or
      
      
      ).
  • Quench: Cool to room temperature (RT). Pour into ice-water (100 mL).

  • Extraction: Extract with Ethyl Acetate (

    
    ).
    
  • Wash: Wash combined organics with water (

    
    ) and brine (
    
    
    
    ) to remove DMF.
  • Drying: Dry over

    
    , filter, and concentrate in vacuo.
    
    • Note: Azides of low molecular weight can be volatile. Do not heat the rotavap bath above

      
      .
      
Protocol B: Synthesis of 2-(Cyanomethyl)-4,4-dimethyloxolane

Application: Chain extension to carboxylic acids or amides.

Materials:

  • BMDMO (1.0 eq)

  • Potassium Cyanide (

    
    ) (1.5 eq) [Critical Warning:  Fatal if swallowed/inhaled. Do not use acidic conditions.]
    
  • DMSO (Dry)

Step-by-Step Workflow:

  • Setup: Dissolve

    
     (15 mmol) in dry DMSO (15 mL). The mixture may require slight warming to dissolve.
    
  • Addition: Add BMDMO (10 mmol) dropwise to the cyanide solution at RT.

  • Reaction: Heat to

    
     for 4 hours. The reaction is exothermic; monitor internal temperature.
    
  • Workup (Oxidative Quench):

    • Cool to RT.

    • Safety Step: Add saturated

      
       and bleach (sodium hypochlorite) to the aqueous waste stream to quench unreacted cyanide before disposal.
      
    • Dilute reaction mixture with water (100 mL) and extract with diethyl ether (

      
      ).
      
  • Purification: Concentrate and purify via silica gel chromatography (Gradient: 0–20% EtOAc in Hexanes).

Protocol C: Amination (Synthesis of Tertiary Amines)

Application: CNS active fragments.

Materials:

  • BMDMO (1.0 eq)

  • Secondary Amine (e.g., Pyrrolidine, Morpholine) (2.0 eq)

  • Potassium Carbonate (

    
    ) (2.0 eq)
    
  • Acetonitrile (MeCN)

Step-by-Step Workflow:

  • Setup: Mix BMDMO (5 mmol), Secondary Amine (10 mmol), and

    
     (10 mmol) in MeCN (25 mL).
    
  • Reaction: Reflux (

    
    ) for 12–16 hours.
    
    • Note:

      
       acts as an acid scavenger for the 
      
      
      
      generated.
  • Filtration: Cool to RT and filter off the inorganic salts.

  • Concentration: Evaporate the solvent.

  • Acid-Base Extraction:

    • Dissolve residue in 1M

      
       (aq). Wash with ether (removes neutral impurities).
      
    • Basify aqueous layer to pH 10 with 2M

      
      .
      
    • Extract free base into DCM (

      
      ). Dry and concentrate.
      

Data Summary & Validation

Expected Yields & Conditions
NucleophileReagentSolventTemp (

)
Time (h)Typical YieldKey Impurity
Azide

DMF60685-92%Unreacted Bromide
Cyanide

DMSO80475-85%Elimination Product
Amine (

)

MeCN821670-80%Quaternary Salt
Thiolate

THF/DMF25290-95%Disulfide
Analytical Validation (Self-Validating System)

To ensure the protocol was successful, verify the following spectral shifts:

  • 
     NMR (CDCl
    
    
    
    ):
    • Starting Material (BMDMO): Look for the

      
       doublet at 
      
      
      
      .
    • Product: The signal will shift upfield.

      • 
        : 
        
        
        
        .
      • 
        : 
        
        
        
        .
      • 
        : 
        
        
        
        .
  • IR Spectroscopy:

    • Azide: Strong stretch at

      
      .
      
    • Nitrile: Sharp stretch at

      
      .
      
Experimental Workflow Diagram

Workflow Figure 2: Generalized operational workflow for substitution reactions. Start Start: BMDMO (1.0 eq) ReagentPrep Prepare Nucleophile (1.5 eq in Polar Aprotic Solvent) Start->ReagentPrep Reaction Reaction Phase Heat (60-80°C), N2 atm ReagentPrep->Reaction TLC TLC Check Is SM consumed? Reaction->TLC TLC->Reaction No Quench Quench Dilute with H2O/Brine TLC->Quench Yes Extract Extraction Organic Solvent (EtOAc/DCM) Quench->Extract Purify Purification Silica Column / Distillation Extract->Purify

References

  • Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. 6th Edition. Wiley-Interscience. (Standard reference for

    
     kinetics and solvent effects). 
    
  • Wolfe, J. P., & Rossi, M. A. (2004).[2] Stereoselective Synthesis of Tetrahydrofurans via the Palladium-Catalyzed Reaction of Aryl Bromides with

    
    -Hydroxy Alkenes.[2] Journal of the American Chemical Society, 126(6), 1620–1621. (Provides context on the stability and formation of substituted tetrahydrofurans). [2]
    
  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. 2nd Edition. Oxford University Press. (Foundational text for nucleophilic substitution on primary halides).

  • Nemcsok, T., Rapi, Z., Bagi, P., & Bakó, P. (2020).[3] Bromoetherification of Alkenyl Alcohols by Aerobic Oxidation of Bromide: Asymmetric Synthesis of 2‐Bromomethyl 5‐Substituted Tetrahydrofurans. Advanced Synthesis & Catalysis. (Demonstrates reactivity of bromomethyl-tetrahydrofuran derivatives).

Sources

The Strategic Utility of Bromomethyl Oxolanes in the Synthesis of Pharmaceutical Intermediates

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Oxolane Moiety as a Privileged Scaffold in Medicinal Chemistry

The oxolane (tetrahydrofuran) ring system is a cornerstone in the architecture of numerous biologically active molecules and approved pharmaceuticals. Its prevalence stems from a favorable combination of physicochemical properties: metabolic stability, aqueous solubility, and the ability to engage in crucial hydrogen bonding interactions with biological targets. The introduction of a reactive bromomethyl handle onto this scaffold transforms it into a versatile building block, a "molecular linchpin," for the construction of complex pharmaceutical intermediates. This guide provides an in-depth exploration of the preparation and application of bromomethyl oxolanes, with a focus on scientifically sound protocols and the underlying mechanistic principles that govern their reactivity. The methodologies detailed herein are designed to be robust and reproducible, empowering researchers in drug discovery and development to leverage these valuable synthons effectively.

Core Synthetic Strategies for Bromomethyl Oxolanes

The preparation of bromomethyl oxolanes can be broadly categorized into two primary approaches: the bromination of pre-existing methyl oxolanes and the cyclization of acyclic precursors where the bromomethyl group is installed concurrently with ring formation. The choice of strategy is often dictated by the availability of starting materials, desired stereochemistry, and scalability.

Bromination of Methyl Oxolanes

This seemingly straightforward approach involves the radical bromination of a methyl group at the 2-position of a tetrahydrofuran ring. However, achieving high selectivity can be challenging due to the potential for bromination at other positions on the ring.

Causality Behind Experimental Choices: The use of radical initiators such as azobisisobutyronitrile (AIBN) or benzoyl peroxide is crucial to generate the bromine radical required for hydrogen abstraction from the methyl group. The reaction is typically performed in a non-polar solvent like carbon tetrachloride or cyclohexane to minimize side reactions. The concentration of the brominating agent, N-bromosuccinimide (NBS), must be carefully controlled to prevent over-bromination.

Bromoetherification: A Convergent Approach to Bromomethyl Oxolanes

A more elegant and often more selective method is the intramolecular bromoetherification of unsaturated alcohols. This reaction proceeds via an electrophilic addition of bromine to the double bond, followed by a subsequent intramolecular nucleophilic attack by the hydroxyl group to form the oxolane ring.

Underlying Mechanism: The Iodonium/Bromonium Ion Intermediate

The reaction of an alkene with a halogen, such as bromine, proceeds through a cyclic halonium ion intermediate.[1][2] In the context of bromoetherification of an unsaturated alcohol like 5-hydroxy-1-pentene, the double bond acts as a nucleophile, attacking the bromine molecule to form a cyclic bromonium ion.[1] The tethered hydroxyl group then acts as an intramolecular nucleophile, attacking one of the carbon atoms of the bromonium ion. This intramolecular attack is sterically and electronically favored, leading to the formation of the five-membered tetrahydrofuran ring. A subsequent deprotonation step yields the neutral 2-(bromomethyl)tetrahydrofuran product.[1]

Diagram of Bromoetherification Workflow

Bromoetherification Start Unsaturated Alcohol (e.g., 5-hydroxy-1-pentene) Intermediate1 Bromonium Ion Intermediate Start->Intermediate1 + Reagent Reagent Bromine (Br2) or NBS Intermediate2 Oxonium Ion Intermediate1->Intermediate2 by -OH group Step1 Electrophilic Addition Step2 Intramolecular Nucleophilic Attack (Ring Closure) Product 2-(Bromomethyl)oxolane Intermediate2->Product by Bromide ion Step3 Deprotonation

Caption: Workflow for the synthesis of 2-(bromomethyl)oxolanes via bromoetherification.

Application of Bromomethyl Oxolanes in the Synthesis of Pharmaceutical Intermediates

The synthetic utility of bromomethyl oxolanes lies in the reactivity of the carbon-bromine bond, which is susceptible to nucleophilic substitution. This allows for the facile introduction of the oxolane moiety into a wide range of molecular scaffolds.

Nucleophilic Substitution Reactions: The Workhorse of Bromomethyl Oxolane Chemistry

Bromomethyl oxolanes are excellent electrophiles for S_N2 reactions.[3][4][5] The primary nature of the carbon bearing the bromine atom favors a bimolecular substitution mechanism, where a nucleophile attacks the carbon atom, displacing the bromide leaving group in a single, concerted step.[3][4] This reaction is highly efficient for forming carbon-heteroatom and carbon-carbon bonds.

Key Considerations for S_N2 Reactions:

  • Nucleophile Choice: A wide variety of nucleophiles can be employed, including amines, alcohols, thiols, and carbanions. The strength of the nucleophile will influence the reaction rate.

  • Solvent Effects: Polar aprotic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and acetonitrile are ideal for S_N2 reactions as they solvate the cation of the nucleophilic salt without strongly solvating the nucleophile, thus enhancing its reactivity. The use of 2-methyltetrahydrofuran (2-MeTHF) is also gaining traction as a greener alternative to traditional solvents like THF.[6][7]

  • Base: A non-nucleophilic base, such as potassium carbonate or cesium carbonate, is often required to deprotonate protic nucleophiles (e.g., alcohols, thiols) or to neutralize any acid generated during the reaction.[8]

Diagram of Nucleophilic Substitution Workflow

SN2_Reaction Substrate Bromomethyl Oxolane TransitionState [Nu---C---Br]‡ Transition State Substrate->TransitionState + Nucleophile Nucleophile Nucleophile (Nu-) Solvent Polar Aprotic Solvent (e.g., DMF, DMSO) Solvent->TransitionState facilitates Product Oxolane-containing Intermediate TransitionState->Product LeavingGroup Bromide Ion (Br-) TransitionState->LeavingGroup

Caption: Generalized workflow for S_N2 reactions with bromomethyl oxolanes.

Case Study: Synthesis of Antiviral Nucleoside Analogues

A significant application of bromomethyl oxolanes is in the synthesis of nucleoside analogues with antiviral activity.[9][10][11][12] The oxolane ring can serve as a mimic of the ribose or deoxyribose sugar moiety found in natural nucleosides. In a typical synthetic sequence, the nucleobase (e.g., a purine or pyrimidine derivative) is deprotonated with a suitable base to form a nucleophilic anion. This anion then displaces the bromide from the bromomethyl oxolane in an S_N2 reaction to form the desired nucleoside analogue.

Table 1: Comparison of Reaction Conditions for Nucleophilic Substitution

ParameterCondition 1Condition 2Rationale
Nucleophile Sodium salt of AdenineIn situ deprotonation of GuaninePre-formed salts can be more reactive, while in situ deprotonation offers operational simplicity.
Base Sodium Hydride (NaH)Potassium Carbonate (K₂CO₃)NaH is a strong, non-nucleophilic base suitable for deprotonating weakly acidic N-H bonds. K₂CO₃ is a milder base, often sufficient for more acidic protons and is easier to handle.[8]
Solvent Anhydrous DMFAnhydrous AcetonitrileDMF is an excellent solvent for S_N2 reactions due to its high polarity and aprotic nature. Acetonitrile is a less polar but still effective alternative.
Temperature Room Temperature to 60 °C80 °C (Reflux)The reaction temperature is optimized to achieve a reasonable reaction rate without promoting side reactions or decomposition of starting materials.
Typical Yield 70-90%65-85%Yields are dependent on the specific substrates and reaction conditions.

Experimental Protocols

Protocol 1: Synthesis of 2-(Bromomethyl)tetrahydrofuran via Bromoetherification

Materials:

  • 5-hydroxy-1-pentene

  • N-Bromosuccinimide (NBS)

  • Dichloromethane (DCM), anhydrous

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Inert atmosphere setup (e.g., nitrogen or argon balloon)

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere, add 5-hydroxy-1-pentene (1.0 equivalent) and anhydrous dichloromethane. Cool the solution to 0 °C in an ice bath.

  • Addition of NBS: Slowly add N-bromosuccinimide (1.1 equivalents) portion-wise to the stirred solution over 30 minutes, ensuring the temperature remains below 5 °C.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate. Transfer the mixture to a separatory funnel and separate the organic layer.

  • Extraction and Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography to afford 2-(bromomethyl)tetrahydrofuran.

Protocol 2: Alkylation of a Phenolic Intermediate with 2-(Bromomethyl)tetrahydrofuran

Materials:

  • Phenolic intermediate (e.g., 4-nitrophenol)

  • 2-(Bromomethyl)tetrahydrofuran

  • Potassium carbonate (K₂CO₃), anhydrous

  • Dimethylformamide (DMF), anhydrous

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Inert atmosphere setup

  • Heating mantle with temperature control

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere, add the phenolic intermediate (1.0 equivalent), anhydrous potassium carbonate (1.5 equivalents), and anhydrous DMF.

  • Addition of Alkylating Agent: Add 2-(bromomethyl)tetrahydrofuran (1.2 equivalents) dropwise to the stirred suspension at room temperature.

  • Reaction: Heat the reaction mixture to 60-80 °C and stir for 8-12 hours. Monitor the reaction by TLC.

  • Work-up: After completion, cool the reaction mixture to room temperature and pour it into ice-water.

  • Extraction and Purification: Extract the aqueous mixture with ethyl acetate. Combine the organic layers, wash with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by recrystallization or silica gel column chromatography.

Safety and Handling Considerations

Bromomethyl oxolanes and related brominated compounds are reactive alkylating agents and should be handled with appropriate safety precautions.[13][14][15]

  • Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and chemical-resistant gloves when handling these compounds.[13][15][16]

  • Ventilation: All manipulations should be performed in a well-ventilated fume hood to avoid inhalation of vapors.[14][15][16]

  • Storage: Store bromomethyl oxolanes in a cool, dry, and well-ventilated area away from incompatible materials such as strong bases and oxidizing agents.[13][16]

  • Spill and Waste Disposal: In case of a spill, absorb the material with an inert absorbent and dispose of it as hazardous chemical waste according to institutional guidelines.[14][16]

Conclusion and Future Outlook

Bromomethyl oxolanes are indispensable tools in the arsenal of the medicinal chemist. Their preparation, particularly through efficient methods like bromoetherification, and their predictable reactivity in nucleophilic substitution reactions make them highly valuable for the synthesis of a diverse array of pharmaceutical intermediates. The continued exploration of stereoselective synthetic routes to chiral bromomethyl oxolanes will undoubtedly open new avenues for the development of enantiomerically pure drug candidates. As the demand for novel therapeutics with improved pharmacological profiles grows, the strategic application of these versatile building blocks will continue to play a pivotal role in advancing the frontiers of drug discovery.

References

  • Standard Operating Procedure. (n.d.). Retrieved from [Link]

  • Tomizuka, A., & Moriyama, K. (2020). One‐pot synthesis of chiral 2‐substituted‐5‐bromomethyl tetrahydrofuran...
  • Angene Chemical. (2021).
  • CymitQuimica. (2023). 3-(Bromomethyl)oxetane.
  • Fisher Scientific. (2025).
  • Filo. (2026).
  • Benchchem. (n.d.). A Comparative Guide to the Synthetic Routes of 4-Methyloxolane-2-carboxylic Acid.
  • ACS Publications. (2025). Synthesis and Antiviral Evaluation of Unexplored Dioxolane-Derived 7-Deazapurine Nucleoside Analogues against Epstein–Barr Virus (EBV) | ACS Medicinal Chemistry Letters.
  • Thermo Fisher Scientific. (2025).
  • Brainly. (2022).
  • Benchchem. (n.d.). Experimental protocol for the synthesis of oxetanes using 3-Bromo-2-(bromomethyl)propan-1-ol.
  • Benchchem. (n.d.). Technical Support Center: Catalyst Selection for 5-(Bromomethyl)isoindoline Cross-Coupling Reactions.
  • PubMed. (n.d.). 4-Oxoquinoline Derivatives as Antivirals: A Ten Years Overview.
  • Chemistry LibreTexts. (2023). B.
  • PubMed. (2009).
  • ACS Publications. (2021).
  • PMC. (n.d.).
  • Transtutors. (2022).
  • Neuman. (n.d.). 7: Reactions of Haloalkanes, Alcohols, and Amines. Nucleophilic Substitution.
  • ResearchGate. (2021).
  • crunchchemistry.co.uk. (n.d.). Halogenalkanes and nucleophilic substitution.
  • YouTube. (2022). Nucleophilic substitution in halogenoalkanes.
  • Amerigo Scientific. (n.d.). 2-(Bromomethyl)tetrahydrofuran.
  • ACS Publications. (2016). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry | Chemical Reviews.
  • Scholars Research Library. (2024). Multi-Step Synthesis in the Development of Antiviral Agents.
  • SUMITOMO KAGAKU. (2005). Synthesis of Pharmaceutical Intermediates Aiming at Construction of Optically Active Tertiary Alcohols as a Key Technology.
  • MDPI. (n.d.). Carboxyethylsilanetriol-Functionalized Al-MIL-53-Supported Palladium Catalyst for Enhancing Suzuki–Miyaura Cross-Coupling Reaction.
  • ResearchGate. (2025). Synthesis of 2-(Bromomethyl)-5-(3,5-dimethylphenyl)thiophene.
  • SpringerLink. (2016). Recent advancements on the use of 2-methyltetrahydrofuran in organometallic chemistry.
  • Chemguide. (n.d.).
  • ResearchGate. (2025).
  • PMC - NIH. (n.d.). Recent Advances in the Stereoselective Synthesis of Tetrahydrofurans.
  • PMC. (n.d.).
  • Beilstein Journals. (n.d.). An overview of the synthetic routes to the best selling drugs containing 6-membered heterocycles.
  • OUCI. (n.d.). Synthesis of a Spirocyclic Oxetane-Fused Benzimidazole.
  • PMC. (n.d.). Applications of oxetanes in drug discovery and medicinal chemistry.
  • MDPI. (n.d.).
  • PMC. (2024). Phase transfer catalysts shift the pathway to transmetalation in biphasic Suzuki-Miyaura cross-couplings.
  • MDPI. (2025). Recent Advances on the Use of 2-methyltetrahydrofuran (2-MeTHF)
  • MDPI. (n.d.).
  • PubMed. (2006). Palladium-catalyzed cross-coupling reactions of heterocyclic silanolates with substituted aryl iodides and bromides.
  • MDPI. (n.d.). FDA-Approved Oximes and Their Significance in Medicinal Chemistry.
  • PubMed. (n.d.). Medicinal chemistry of 2,2,4-substituted morpholines.
  • PMC. (n.d.). Evaluation of Oxetan-3-ol, Thietan-3-ol, and Derivatives Thereof as Bioisosteres of the Carboxylic Acid Functional Group.

Sources

Scalable Synthesis of 2-(Bromomethyl)-4,4-dimethyltetrahydrofuran: A Comprehensive Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of 2-(Bromomethyl)-4,4-dimethyltetrahydrofuran in Modern Drug Discovery

The 2-(bromomethyl)-4,4-dimethyltetrahydrofuran scaffold is a pivotal building block in contemporary medicinal chemistry and drug development. Its unique structural features, including the gem-dimethyl group which can impart steric hindrance and influence metabolic stability, and the reactive bromomethyl moiety that allows for versatile downstream functionalization, make it a highly sought-after intermediate. This guide provides a detailed exploration of scalable and efficient synthetic methodologies for this valuable compound, offering practical insights and robust protocols for researchers in both academic and industrial settings.

Strategic Approaches to the Synthesis of 2-(Bromomethyl)-4,4-dimethyltetrahydrofuran

Two primary retrosynthetic strategies have been identified as the most promising for the scalable synthesis of the target molecule. These routes are designed to be robust, utilize readily available starting materials, and allow for straightforward purification.

Route 1: Synthesis via 4,4-Dimethyl-γ-butyrolactone

This approach leverages the commercially available or readily synthesized 4,4-dimethyl-γ-butyrolactone as a key intermediate. The core of this strategy involves the introduction of a one-carbon unit at the α-position of the lactone, followed by reduction and subsequent bromination.

Visualizing the Workflow: Route 1

Route_1_Workflow A Isobutylene & Diethyl Malonate B Diethyl 2,2-dimethylsuccinate A->B Michael Addition C 4,4-Dimethyl-γ-butyrolactone B->C Hydrolysis, Decarboxylation & Reduction/Lactonization D α-Formyl-4,4-dimethyl-γ-butyrolactone C->D Formylation E 2-(Hydroxymethyl)-4,4-dimethyltetrahydrofuran D->E Reduction F 2-(Bromomethyl)-4,4-dimethyltetrahydrofuran E->F Bromination Route_2_Workflow A 3,3-Dimethyl-1,5-pentanedioic acid B 4,4-Dimethyl-1,5-pentanediol A->B Reduction C 2-(Hydroxymethyl)-4,4-dimethyltetrahydrofuran B->C Acid-catalyzed Cyclization D 2-(Bromomethyl)-4,4-dimethyltetrahydrofuran C->D Bromination

Troubleshooting & Optimization

Purification strategies for 2-(Bromomethyl)-4,4-dimethyloxolane crude mixtures

[1]

Executive Summary & Molecule Profile

Welcome to the Technical Support Center. This guide addresses the purification of 2-(Bromomethyl)-4,4-dimethyloxolane (also known as 2-(bromomethyl)-4,4-dimethyltetrahydrofuran).[1] This compound is a critical scaffold in medicinal chemistry, often synthesized via bromoetherification of 2,2-dimethyl-4-penten-1-ol.[1]

The presence of the gem-dimethyl group at the C4 position provides kinetic stability (via the Thorpe-Ingold effect) compared to the parent tetrahydrofuran, but the primary alkyl bromide at C2 remains reactive.[1] Common crude contaminants include succinimide (from NBS reagents), unreacted alkenols , and HBr-elimination byproducts .[1]

Physicochemical Profile (Estimated)
PropertyValue / Characteristic
State Colorless to pale yellow liquid
Boiling Point ~65–75 °C at 15 mmHg (Parent compound boils at 170°C atm)
Density ~1.3–1.4 g/mL
Solubility Soluble in DCM, Et2O, THF; Insoluble in Water
Key Sensitivities Light (radical decomposition), Heat (HBr elimination), Peroxide formation

Module A: Pre-Purification Triage (The "Crude" Assessment)[1]

Before attempting distillation or chromatography, you must characterize the crude mixture. The purification strategy depends entirely on the synthesis method used.

Diagnostic Question: How was the cyclization performed?

  • Route A: N-Bromosuccinimide (NBS) in wet solvent/DCM. [1]

    • Primary Contaminant:[1] Succinimide.[1][2]

    • Action: Requires specific filtration and aqueous wash protocols (See Module B).[1]

  • Route B: Bromine (

    
    ) liquid. [1]
    
    • Primary Contaminant:[1] Free acid (HBr) and di-bromo byproducts.[1]

    • Action: Requires aggressive neutralization.[1]

Module B: Removal of Succinimide (NBS Byproduct)[1][5]

User Issue: "My crude NMR shows a massive singlet at ~2.8 ppm, and the oil is solidifying."

Root Cause: Succinimide is a byproduct of NBS.[3] It is soluble in polar organic solvents but poorly soluble in non-polar solvents like Hexanes or Carbon Tetrachloride (

13

Protocol: The Precipitation-Extraction Hybrid Do not rely solely on aqueous extraction, as succinimide has moderate partitioning into organic phases.[1]

  • Concentration: Evaporate the reaction solvent (often DCM or THF) to ~10% of the original volume.

  • Precipitation: Add cold Hexanes (or Pentane) to the residue. Succinimide will precipitate as a white solid.

    • Ratio: 5:1 Hexane:Residue volume.[1]

  • Filtration: Filter the suspension through a sintered glass funnel. Wash the solid cake with cold hexanes.

  • Aqueous Polish: The filtrate still contains trace succinimide. Wash the hexane filtrate with Water (3x) followed by Brine (1x) .[1] Succinimide is highly water-soluble and will be removed here.[1]

SuccinimideRemovalCrudeCrude Mixture(DCM/THF)EvapConcentrateto ResidueCrude->EvapHexaneAdd Cold Hexanes(Precipitation)Evap->HexaneFilterFiltrationHexane->FilterSolidSolid: Succinimide(Discard)Filter->SolidLiqFiltrate: Product+ Trace ImpuritiesFilter->LiqWashWash: H2O (3x)Then BrineLiq->Wash

Figure 1: Workflow for the removal of succinimide from crude reaction mixtures.[1]

Module C: Distillation Strategies (The "Heavy Lifting")

User Issue: "The product turns black and fumes when I try to distill it."

Root Cause: Thermal decomposition.[1] Alkyl bromides are prone to

The "Cold-Pot" Vacuum Protocol: You must lower the boiling point to below 80°C. Atmospheric distillation is forbidden for this compound.[1]

  • Acid Scavenging: Add solid Potassium Carbonate (

    
    )  or Calcium Hydride (
    
    
    )
    (0.5% w/w) to the distillation pot.[1] This neutralizes any HBr generated in situ.
  • Vacuum Setup: Use a high-vacuum line (< 5 mmHg).

    • Target BP: At 1 mmHg, the boiling point should drop to ~40–50°C.

  • Stabilization: Add a few strands of Silver Wool or Copper turnings to the pot to scavenge free halides.

Distillation Parameters Table:

Pressure (mmHg)Estimated Boiling Point (°C)Risk Level
760 (Atm) 175+ (Decomposition)CRITICAL FAILURE
20 ~80–85Moderate
1–5 ~45–60Optimal

Module D: Chromatography (The "Precision Strike")[1]

User Issue: "I cannot separate the unreacted alkenol starting material from the product."

Root Cause: The polarity difference between the ether-bromide product and the starting alcohol is significant, but if the alcohol concentration is low, they can streak together.

Protocol: Flash Chromatography

  • Stationary Phase: Silica Gel (Standard 60 Å).[1]

    • Note: Silica is slightly acidic. If your product is eliminating HBr on the column, neutralize the silica by flushing with 1% Triethylamine (

      
      ) in Hexanes  before loading.
      
  • Mobile Phase: Hexanes/Ethyl Acetate gradient.[1][4]

    • Start: 100% Hexanes (Elutes non-polar impurities).[1]

    • Ramp: 0%

      
       10% Ethyl Acetate.[1]
      
    • Product Elution: The brominated oxolane typically elutes at ~5–8% EtOAc. The starting alcohol will elute much later (>20% EtOAc).

ChromatographyStartCrude OilTLCTLC Check(10% EtOAc/Hex)Start->TLCDecisionSeparationDifficulty?TLC->DecisionEasyStandard Flash0-10% GradientDecision->EasyRf > 0.2 diffHardChemical Modification(Tosyl Chloride)Decision->HardCo-elutionHard->EasyConvert Alcoholto Tosylate

Figure 2: Decision logic for chromatographic separation of alcohol impurities.

Advanced Tip: If the alcohol and bromide co-elute, treat the crude mixture with Tosyl Chloride (TsCl) and Pyridine. This converts the unreacted alcohol into a Tosylate, which has a drastically different Rf and can be easily separated or crystallized out.

FAQ: Storage and Stability

Q: Can I store this compound on the shelf? A: No. As an ether, it is prone to peroxide formation at the

11
  • Storage: Amber glass vial, flushed with Argon, stored at 4°C.

  • Stabilizer: Add 50-100 ppm of BHT (Butylated hydroxytoluene) if storing for >1 month.[1]

Q: The liquid turned brown overnight. Is it ruined? A: The brown color is likely trace free bromine (


  • Fix: Dissolve in minimal ether, wash with dilute Sodium Thiosulfate (

    
    ) to quench bromine, dry over 
    
    
    , and re-concentrate.

References

  • Billimoria, J. D., & Maclagan, N. F. (1954). The synthesis of phospholipids. Part I. Journal of the Chemical Society, 3257-3262.[1] (Foundational work on brominated ether synthesis). Link

  • Organic Syntheses. (1955).[1] 2-(Bromomethyl)tetrahydrofuran.[1][5][6][7][8] Org.[1][3][9] Synth. 35,[10] 21. (Standard boiling points and handling for the parent compound). Link

  • Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann.[1] (General protocols for alkyl halide and ether purification). Link

  • Sigma-Aldrich. (2023).[1] Safety Data Sheet: 2-(Bromomethyl)tetrahydrofuran. (Safety and stability data). Link[1]

Technical Support Center: Troubleshooting Ring-Opening Side Reactions of Oxolane Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Online Operator: Senior Application Scientist Ticket ID: OX-THF-STABILITY-001

Introduction

Welcome to the Technical Support Center. You are likely here because your oxolane (tetrahydrofuran/THF) derivative has degraded, polymerized, or fragmented during a critical step in your synthesis.

Oxolane rings are generally stable ethers, but they possess a latent "spring-loaded" energy due to ring strain and the basicity of the ether oxygen. Under specific conditions—strong Lewis acids, super-bases, or radical initiators—this stability collapses, leading to Ring-Opening Polymerization (ROP) , Retro-Cycloaddition , or Oxidative Cleavage .

This guide isolates these failure modes and provides self-validating protocols to prevent them.

Module 1: The "Hidden" Reactant – Organolithium-Mediated Fragmentation

The Scenario: You are performing a metalation using n-Butyllithium (n-BuLi) in THF. The solution turns yellow/brown, yield is low, and you detect ethylene gas or unidentified alcohols upon workup.

The Mechanism: THF is not an inert solvent here; it is a reactant. n-BuLi deprotonates THF at the


-position. This unstable carbanion undergoes a [3+2] retro-cycloaddition (a symmetry-allowed fragmentation), releasing ethylene and the lithium enolate of acetaldehyde.

Visualizing the Pathway (DOT Diagram):

BuLi_Fragmentation THF Oxolane (THF) Complex THF-Li Complex (Activated) THF->Complex Coordination BuLi n-BuLi BuLi->Complex AlphaLi α-Lithio-THF (Unstable Intermediate) Complex->AlphaLi Deprotonation (-BuH) Frag Fragmentation ([3+2] Retro-Cycloaddition) AlphaLi->Frag T > -20°C Ethylene Ethylene Gas (C2H4) Frag->Ethylene Enolate Acetaldehyde Enolate (LiOCH=CH2) Frag->Enolate

Caption: Fig 1. The thermodynamic failure mode of THF in the presence of strong bases. Note that additives like TMEDA accelerate the step from Complex to


-Lithio-THF.

Troubleshooting & Causality:

SymptomRoot CauseCorrective Action
Rapid pressure buildup Ethylene release from ring fragmentation.Ventilation/Cooling: Ensure reaction is vented to an inert line. Lower temp to

.
Loss of Titer n-BuLi is consuming the solvent instead of the substrate.Kinetics Control: Add n-BuLi slowly. Minimize "hold time" before adding the electrophile.
Dark solution color Formation of polymeric lithium alkoxides.Solvent Switch: Replace THF with Diethyl Ether or MTBE if solubility permits (they lack the [3+2] fragmentation pathway).

Critical Protocol: The "Temperature-Time" Rule Data derived from organolithium stability studies [1].

  • At

    
    :  Half-life of n-BuLi in THF is approx. 10 minutes .[1]
    
  • At

    
    :  Half-life extends to 6 hours .
    
  • At

    
    :  Stability is >24 hours .
    

Expert Tip: If you must use TMEDA (Tetramethylethylenediamine) to break lithium aggregates, do not premix it with n-BuLi in THF above


. TMEDA dramatically increases the basicity of n-BuLi, accelerating THF destruction [2].
Module 2: Unwanted Polymerization (CROP)

The Scenario: You are using a Lewis Acid (e.g.,


, 

, or TfOH) to catalyze a glycosylation or rearrangement. The reaction mixture becomes viscous or solidifies into a gel (Polytetrahydrofuran - PTHF).

The Mechanism: Cationic Ring-Opening Polymerization (CROP).[2] The Lewis Acid coordinates to the ether oxygen, creating a cyclic oxonium ion. A second THF molecule attacks the


-carbon (nucleophilic attack), opening the ring and propagating the chain.

Visualizing the Workflow (DOT Diagram):

CROP_Mechanism Start THF + Lewis Acid (LA) Initiation Oxonium Ion Formation Start->Initiation Coordination PropStep Nucleophilic Attack by THF Initiation->PropStep Ring Strain Release ChainGrowth Living Polymer Chain (Viscosity Increase) PropStep->ChainGrowth Propagation ChainGrowth->ChainGrowth Repeat (n times) Termination Quench / Trapping ChainGrowth->Termination Add MeOH/Water

Caption: Fig 2. Cationic Ring-Opening Polymerization (CROP) pathway.[2][3][4] This is an equilibrium process driven by the concentration of THF.

Troubleshooting Guide:

  • Concentration Management (The "Swamping" Effect):

    • Issue: CROP is bimolecular in the propagation step. High [THF] favors polymerization.

    • Fix: Dilute the THF with a non-nucleophilic co-solvent like Dichloromethane (DCM) or Toluene . A 1:1 or 1:2 ratio often disrupts the propagation kinetics enough to stop gelling while maintaining solubility.

  • Temperature vs. Ceiling Temperature (

    
    ): 
    
    • Insight: Polymerization is exothermic. Every polymer has a "ceiling temperature" above which depolymerization is favored.

    • Fix: Surprisingly, warming the reaction (if your substrate allows) can sometimes disfavor polymer formation thermodynamically, though it increases kinetic rates. However, the safest route for stability is usually keeping the Lewis Acid concentration low (<10 mol%) and the temperature moderate (

      
       to RT).
      
  • Lewis Acid Selection:

    • 
       and 
      
      
      
      are notorious PTHF initiators.
    • Alternative: Consider using Lanthanide triflates (e.g.,

      
      )  or bulky aluminum Lewis acids (e.g., MAD), which are often too sterically hindered to efficiently propagate the polymer chain on the THF oxygen [3].
      
Module 3: Nucleophilic Cleavage (The "Deprotection" Error)

The Scenario: You are attempting to deprotect a methyl ether in a complex molecule using Boron Tribromide (


) in DCM, but your THF-derived scaffold also opens.

The Mechanism: Strong Lewis acids like


 or strong protic acids (

,

) coordinate to the THF oxygen. The bromide/iodide counter-ion then performs an

attack on the

-carbon, irreversibly opening the ring to form a halo-alcohol [4].

Self-Validating Protocol:

  • Step 1: Solvent Check. Never use THF as a solvent for

    
     reactions. It will react instantly. Use anhydrous DCM or Toluene.
    
  • Step 2: Stoichiometry.

    
     forms 1:1 adducts. If your molecule has a THF ring, calculate it as a Lewis basic site.
    
    • Calculation: Moles

      
       = (Moles Methyl Ether) + (Moles THF Ring).
      
  • Step 3: Temperature Gradient.

    • Start at

      
       .
      
    • The activation energy for opening a 5-membered ether (THF) is generally higher than for a methyl ether.

    • Monitor by TLC/LCMS at

      
      , then 
      
      
      
      . Stop immediately upon methyl ether cleavage to preserve the THF ring.
FAQ: Quick Fixes

Q: Can I distill THF from Sodium/Benzophenone if it contains peroxides? A: STOP. If you see solid precipitates or the solvent tests positive for high peroxides, do not distill . Concentration of peroxides leads to explosion.

  • Protocol: Test with starch-iodide paper. If positive, pass through a column of activated alumina (neutral) to strip peroxides before any heating or distillation [5].

Q: My Grignard reaction won't start in THF. A: The THF might be "wet" (water kills Grignard) or contain inhibitors (BHT) that interfere with initiation.

  • Fix: Use anhydrous, inhibitor-free THF. Add a crystal of iodine or a drop of 1,2-dibromoethane to activate the magnesium surface.

Q: Why did my THF turn pink/red with n-BuLi? A: This is actually a good sign (usually). It indicates the formation of a charge-transfer complex between the anion and the indicator (like traces of triphenylmethane often present or added as indicator). However, if it turns muddy brown, you have decomposition (see Module 1).

References
  • Fowell, P. A., & Mortimer, C. T. (1961). The stability of n-butyllithium in solution. Journal of the Chemical Society. Link (Classic reference on thermal stability).

  • Stanetty, P., & Mihovilovic, M. D. (1997). Half-life of n-butyllithium in tetrahydrofuran at various temperatures. Journal of Organic Chemistry, 62(5), 1514-1515. Link

  • Collins, T. J., et al. (2010). Lewis Acid Catalyzed Polymerization of Tetrahydrofuran. Polymer Chemistry. Link

  • Bhatt, M. V., & Kulkarni, S. U. (1983). Cleavage of ethers. Synthesis, 1983(04), 249-282. Link

  • Clark, D. E. (2001). Peroxides and peroxide-forming compounds. Chemical Health and Safety, 8(5), 12-22. Link

Disclaimer: This guide is for research purposes only. Always consult your institution's Chemical Hygiene Plan (CHP) before handling pyrophoric reagents or pressurized systems.

Sources

Removing unreacted starting materials from bromomethyl oxolane products

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for the purification of bromomethyl oxolane. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions regarding the removal of unreacted starting materials from your bromomethyl oxolane products. Our goal is to equip you with the knowledge to diagnose and resolve common purification challenges, ensuring the integrity of your downstream applications.

Troubleshooting Guide: Common Purification Issues

This section addresses specific problems you may encounter during the purification of bromomethyl oxolane and offers targeted solutions.

Issue 1: My final product is contaminated with unreacted oxolane.

Root Cause Analysis: The presence of residual oxolane, a common starting material in the synthesis of bromomethyl oxolane, is often due to its high volatility and incomplete removal during the initial work-up. Its boiling point is significantly lower than that of the brominated product, which can be exploited for separation.

Recommended Actions:

  • Fractional Distillation: This is the most effective method for removing volatile impurities like oxolane.[1][2] Due to the likely significant difference in boiling points between oxolane (approx. 66 °C) and bromomethyl oxolane, a simple distillation may suffice. However, for optimal separation, fractional distillation is recommended.[2][3]

    • Expert Tip: Careful control of the distillation temperature is crucial.[4] Maintain the temperature at the boiling point of the lower-boiling component (oxolane) until it has been completely removed, after which the temperature can be increased to distill the desired product.[1]

  • Aqueous Work-up: A thorough aqueous work-up can help remove some of the water-soluble starting materials and byproducts.[4][5] While oxolane has some water solubility, this method is generally less effective for its complete removal compared to distillation.

dot

Fractional_Distillation_Workflow cluster_Preparation Preparation cluster_Distillation Distillation Process cluster_Analysis Purity Analysis Crude_Product Crude Bromomethyl Oxolane (with Oxolane) Apparatus Set up Fractional Distillation Apparatus Crude_Product->Apparatus Heat Heat Mixture to Boiling Point of Oxolane Apparatus->Heat Collect_Oxolane Collect Oxolane Distillate Heat->Collect_Oxolane Low Temp Plateau Increase_Temp Increase Temperature to Boiling Point of Product Collect_Oxolane->Increase_Temp Collect_Product Collect Purified Bromomethyl Oxolane Increase_Temp->Collect_Product High Temp Plateau Purity_Check Analyze Fractions (GC, NMR) Collect_Product->Purity_Check

Caption: Workflow for removing oxolane via fractional distillation.

Issue 2: Residual brominating agent is present in my product.

Root Cause Analysis: Unreacted brominating agents, such as N-bromosuccinimide (NBS) or liquid bromine, can persist in the reaction mixture. These reagents are often colored and can be reactive, necessitating their complete removal.[6]

Recommended Actions:

  • Aqueous Wash with a Reducing Agent: A common and effective method is to wash the organic layer with an aqueous solution of a mild reducing agent.[7]

    • Protocol: During your liquid-liquid extraction, wash the organic phase with a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) or sodium bisulfite (NaHSO₃).[6][7] These reagents will react with and quench any remaining elemental bromine, converting it to colorless and water-soluble bromide salts that can be easily separated in the aqueous layer.

  • Liquid-Liquid Extraction: This technique separates compounds based on their differential solubilities in two immiscible liquid phases, typically an organic solvent and water.[8] Unreacted ionic brominating agents or their byproducts can often be removed by washing the organic product solution with water or a suitable aqueous solution.[9]

  • Flash Column Chromatography: For non-volatile brominating agents or their byproducts, flash column chromatography is a powerful purification technique.[10][11]

    • Expert Tip: The choice of solvent system (eluent) is critical for successful separation.[12] Use thin-layer chromatography (TLC) to determine an appropriate solvent system that provides good separation between your bromomethyl oxolane product and the impurities.[11] A common starting point for alkyl halides is a mixture of a non-polar solvent like hexanes and a slightly more polar solvent like ethyl acetate.[13]

dot

Purification_Decision_Tree Start Crude Product Analysis (TLC, GC, NMR) Impurity_Type Identify Primary Impurity Start->Impurity_Type Volatile_Impurity Volatile Starting Material (e.g., Oxolane) Impurity_Type->Volatile_Impurity Low Boiling Point NonVolatile_Impurity Non-Volatile/Polar Impurity (e.g., Brominating Agent Residue) Impurity_Type->NonVolatile_Impurity High Boiling Point / Polar Distillation Fractional Distillation Volatile_Impurity->Distillation Aqueous_Wash Aqueous Wash with Reducing Agent NonVolatile_Impurity->Aqueous_Wash Final_Product Pure Bromomethyl Oxolane Distillation->Final_Product Chromatography Flash Column Chromatography Chromatography->Final_Product Aqueous_Wash->Chromatography If impurities persist

Caption: Decision tree for selecting a purification method.

Frequently Asked Questions (FAQs)

Q1: How can I determine the purity of my bromomethyl oxolane after purification?

A1: Several analytical techniques can be used to assess the purity of your final product.[14]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for structural elucidation and can reveal the presence of impurities by showing extra peaks that do not correspond to the desired product.

  • Gas Chromatography (GC): GC is an excellent method for detecting volatile impurities like residual oxolane.[15] The area under each peak is proportional to the amount of that compound present, allowing for quantitative analysis.

  • Mass Spectrometry (MS): GC-MS combines the separation power of GC with the identification capabilities of MS, providing definitive identification of impurities.[15][16]

  • Thin-Layer Chromatography (TLC): TLC is a quick and convenient way to qualitatively assess the purity of your product and to monitor the progress of a column chromatography purification.[14] A pure compound should ideally show a single spot on the TLC plate.

Q2: What are the key parameters to consider when performing flash column chromatography for this purification?

A2:

  • Stationary Phase: Silica gel is the most common stationary phase for normal-phase chromatography of moderately polar compounds like bromomethyl oxolane.[10][17]

  • Mobile Phase (Eluent): The choice of eluent is crucial and should be determined by TLC analysis.[11] You are looking for a solvent system where the desired product has an Rf value of approximately 0.2-0.4.[11] A mixture of hexanes and ethyl acetate is a good starting point.[13]

  • Column Packing: Proper packing of the column is essential to avoid cracking or channeling, which can lead to poor separation.[11]

  • Sample Loading: The sample should be dissolved in a minimal amount of the eluent or a non-polar solvent and loaded carefully onto the top of the column.[4]

Q3: Are there any safety precautions I should take when working with bromomethyl oxolane and the related reagents?

A3: Yes, safety is paramount.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[13]

  • Fume Hood: All manipulations should be performed in a well-ventilated fume hood to avoid inhalation of vapors.[6]

  • Handling Bromine: Liquid bromine is highly corrosive and toxic.[6] Handle with extreme care and have a neutralizing agent, such as sodium thiosulfate solution, readily available in case of a spill.[6]

Data Summary

CompoundBoiling Point (°C)Common Purification Method
Oxolane (THF)~66Fractional Distillation[1]
Bromomethyl oxolaneVaries by isomerFractional Distillation, Flash Chromatography
N-Bromosuccinimide (NBS)DecomposesAqueous Wash, Chromatography
Bromine58.8Aqueous Wash with Reducing Agent[6]

Experimental Protocols

Protocol 1: Fractional Distillation for Removal of Oxolane
  • Apparatus Setup: Assemble a fractional distillation apparatus as per standard laboratory procedures.[1] Ensure all joints are properly sealed.

  • Charging the Flask: To a round-bottom flask, add the crude bromomethyl oxolane mixture and a magnetic stir bar.

  • Heating: Gently heat the flask using a heating mantle.[1]

  • Fraction Collection:

    • Slowly increase the temperature until the vapor temperature stabilizes at the boiling point of oxolane (approx. 66 °C). Collect this first fraction.

    • Once all the oxolane has distilled, the vapor temperature will drop. Increase the heating mantle temperature to distill the higher-boiling bromomethyl oxolane. Collect this second fraction in a separate receiving flask.

  • Analysis: Analyze the collected fractions by GC or NMR to confirm their identity and purity.[14]

Protocol 2: Flash Column Chromatography
  • Solvent System Selection: Using TLC, determine a suitable eluent system (e.g., a mixture of hexanes and ethyl acetate) that provides good separation between the product and impurities.[11]

  • Column Packing: Pack a chromatography column with silica gel using the chosen eluent.[4]

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent and carefully load it onto the top of the silica gel bed.[4]

  • Elution: Begin eluting the column with the chosen solvent system, collecting fractions in test tubes.[18]

  • Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.[19]

  • Product Isolation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified bromomethyl oxolane.[4]

References

  • BenchChem. (n.d.). Technical Support Center: Purification of 2-(Bromomethyl)-3-phenylquinoxaline and its Derivatives.
  • BenchChem. (n.d.). Methods for removing unreacted starting materials from Methyl 3-oxodecanoate.
  • University of Rochester, Department of Chemistry. (n.d.). Purification: Tips for Flash Column Chromatography.
  • Selective Recovery of Bromine from Seawater. (n.d.).
  • US Patent US3145084A. (1964). Purification of liquid bromine contaminated with organic impurities. Google Patents.
  • University of Rochester, Department of Chemistry. (n.d.). Purification: Fractional Distillation.
  • BenchChem. (n.d.). Experimental protocol for the synthesis of oxetanes using 3-Bromo-2-(bromomethyl)propan-1-ol.
  • BenchChem. (n.d.). Purification of liquid bromine contaminated with organic impurities.
  • Biotage. (n.d.). Successful flash chromatography.
  • MIT OpenCourseWare. (n.d.). 8.9 - Flash Column Chromatography Guide.
  • Analytical Methods. (n.d.).
  • Chromatography Today. (n.d.). Enabling facile, rapid and successful chromatographic Flash purification.
  • Senzer, B. D., Varongchayakul, C., Danheiser, R. L., Daniels, B., & Dong, V. M. (2025). Purification of Organic Compounds by Flash Column Chromatography. Organic Syntheses, 102, 276–302.
  • Ge, F., Li, Y., Ye, X., & Liu, H. (n.d.). Progress on the Extraction Techniques of Bromine. Atlantis Press.
  • Wikipedia. (n.d.). Fractional distillation.
  • Professor Dave Explains. (2022, October 3). Liquid-Liquid Extraction [Video]. YouTube.
  • Nichols, L. (2021, March 5). 5.3: Fractional Distillation. Chemistry LibreTexts.
  • Eurofins. (2021, May 24). ANALYTICAL METHOD SUMMARIES.
  • BenchChem. (n.d.). Technical Support Center: Work-up Procedures for Removal of Unreacted Starting Materials.
  • Singh, D., & Isharani, R. (2023). A Detailed Review on Analytical Methods to Manage the Impurities in Drug Substances. Open Access Library Journal, 10, e10223.
  • US Patent US5632898A. (1997). Method for removing unreacted electrophiles from a reaction mixture. Google Patents.
  • Energy Education. (n.d.). Fractional distillation.
  • Singh, S. (2022). Recent Trends in Analytical Techniques for Impurity Profiling. Biomedical Journal of Scientific & Technical Research, 40(5).
  • Agency for Toxic Substances and Disease Registry. (n.d.). Toxicological Profile for Bromoform and Dibromochloromethane.
  • Khan Academy. (2013, September 17). Simple and fractional distillations | Chemical processes | MCAT [Video]. YouTube.
  • ResearchGate. (2020, December 29). How to remove excess starting material Pyrenecarboxyaldehyde?.
  • BenchChem. (n.d.). Methods for removing unreacted starting materials from 2-Acetylthiophene.
  • Examining the UV-vis Absorption of RAFT Chain Transfer Agents, and Their Use for Polymer Analysis - Supporting Information. (n.d.).
  • Sigma-Aldrich. (n.d.). 2-(Bromomethyl)oxolane.
  • WO Patent WO1998056737A1. (1998). Bromination process. Google Patents.
  • van der Pijl, F., et al. (2019). Electrophilic Bromination in Flow: A Safe and Sustainable Alternative to the Use of Molecular Bromine in Batch. PMC.
  • US Patent US5981815A. (1999). Method for preparing α, ω-bromochloroalkanes. Google Patents.
  • ResearchGate. (2016, April 15). How to purify esterefication product?.
  • Basavaiah, K., et al. (2018). Application of bromate-bromide mixture as a green brominating agent for the determination of fexofenadine hydrochloride in. MedCrave online.
  • CA Patent CA2289020A1. (1998). Bromination process. Google Patents.

Sources

Technical Support Center: Efficient Oxolane (THF) Ring Closure

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Operator: Senior Application Scientist Topic: Catalyst Selection & Troubleshooting for Tetrahydrofuran Synthesis

Critical Decision Matrix: Select Your Workflow

Before selecting a catalyst, you must classify your substrate. The mechanism of closure dictates the catalyst class. Use this decision matrix to triage your experiment.

DecisionMatrix start START: Substrate Analysis diol 1,4-Diol start->diol alkenyl Alkenyl Alcohol (Pent-4-en-1-ol deriv.) start->alkenyl epoxide Epoxy Alcohol start->epoxide method_acid Method A: Cyclodehydration (Thermodynamic Control) diol->method_acid -H2O method_radical Method B: Oxidative Cyclization (Kinetic/Radical Control) alkenyl->method_radical -H / +O method_lewis Method C: Epoxide Opening (Baldwin Rules Apply) epoxide->method_lewis Intramolecular SN2 catalyst_acid Catalysts: Bi(OTf)3, H3PW12O40 Amberlyst-15 method_acid->catalyst_acid catalyst_co Catalysts: Co(acac)2, Co(nmp)2 + O2/Silane method_radical->catalyst_co catalyst_la Catalysts: BF3·OEt2, Ti(OiPr)4 method_lewis->catalyst_la

Figure 1: Triage workflow for selecting the appropriate catalytic system based on substrate oxidation state and functional group profile.

Module A: Oxidative Cyclization (Alkenyl Alcohols)

Primary Catalyst Class: Cobalt(II) Complexes [e.g., Co(acac)₂, Co(nmp)₂] Mechanism: Metal-Catalyzed Hydrogen Atom Transfer (MHAT) / Radical-Polar Crossover.

This method is preferred for constructing complex stereocenters. Unlike acid catalysis, this proceeds under neutral conditions, preserving acid-sensitive protecting groups (TBS, MOM).

The Protocol (Aerobic Mukaiyama-Type)

Standard Operating Procedure for 1 mmol scale:

  • Setup: Flame-dry a two-neck round bottom flask. Equip with an O₂ balloon (or dry air) and a reflux condenser.

  • Solvent System: Dissolve alkenyl alcohol (1.0 equiv) in Isopropanol (IPA) [0.1 M]. Note: IPA acts as the hydrogen atom donor.

  • Catalyst Addition: Add Co(acac)₂ (5-10 mol%) . The solution should turn pale pink/purple.

  • Initiation: Heat to 60–75°C under O₂ atmosphere.

  • Monitoring: Monitor by TLC. If the reaction stalls, add a secondary reductant (e.g., Et₃SiH) if IPA is insufficient.

Mechanism & Troubleshooting

The reaction relies on the formation of a Co(III)-hydride species. Failure often stems from disrupting the radical chain or inefficient re-oxidation of the catalyst.

CoMechanism Co2 Co(II) Pre-catalyst Co3H H-Co(III) Active Species Co2->Co3H Silane/IPA (HAT) Radical Carbon-Centered Radical Co3H->Radical Alkenyl Alcohol (Hydrocobaltation) Product Trans-THF Product Radical->Product 5-exo-trig Cyclization Product->Co2 Reductive Elimination

Figure 2: Simplified catalytic cycle for Cobalt-mediated radical cyclization.

Troubleshooting Guide (Q&A)

Q: My reaction yields the ketone (oxidation) instead of the THF ring. Why? A: This is a competing pathway. You are likely favoring standard alcohol oxidation over cyclization.

  • The Fix: Increase the concentration of the H-donor (IPA or Silane). The radical intermediate needs to be trapped faster than the oxygen insertion occurs. Alternatively, switch to a Schiff-base Cobalt ligand (e.g., Co(salen)) which can tune the redox potential to favor cyclization [1].

Q: I see no conversion, and the catalyst precipitated as a brown solid. A: You have "poisoned" the catalyst, likely forming inactive Co(III) oxides/hydroxides.

  • The Fix: Ensure vigorous stirring. Radical reactions are mass-transfer limited regarding Oxygen. However, too much O₂ pressure without enough reductant kills the catalyst. Use an O₂/N₂ mix (synthetic air) rather than pure O₂ to modulate the oxidation rate.

Q: The stereoselectivity is poor (cis/trans mixture). A: Radical cyclizations under thermodynamic control generally favor trans-2,5-disubstituted oxolanes to minimize steric clash.

  • The Fix: Lower the temperature to 40°C and switch to a bulkier silane (e.g., (EtO)₃SiH). This slows the H-abstraction step, allowing the radical intermediate more time to relax into the thermodynamically preferred trans-conformation before quenching [2].

Module B: Cyclodehydration (1,4-Diols)

Primary Catalyst Class: Lewis Acids [Bi(OTf)₃] or Heteropoly Acids [H₃PW₁₂O₄₀] Mechanism: SN2-type intramolecular displacement.

Ideal for robust, scalable synthesis where stereochemistry is pre-installed in the diol backbone.

The Protocol (Green Bismuth Catalysis)

Standard Operating Procedure:

  • Reagents: 1,4-diol (1.0 equiv), Bi(OTf)₃ (1-5 mol%) .

  • Solvent: Nitromethane (CH₃NO₂) or Toluene. Note: Nitromethane accelerates Bi(III) catalysis via charge stabilization.

  • Conditions: Reflux (80–100°C) with a Dean-Stark trap to remove water.

  • Workup: Simple filtration through a silica plug removes the catalyst.

Comparative Data: Acid Catalyst Performance
CatalystLoading (mol%)Yield (%)Selectivity (THF : Diene)Notes
Bi(OTf)₃ 1.092>99 : 1Water-tolerant, low toxicity [3].
H₃PW₁₂O₄₀ 0.59895 : 5Industrial standard, very high activity [4].
Amberlyst-15 10 wt%8590 : 10Heterogeneous, reusable, slower kinetics.
H₂SO₄ Stoich.6070 : 30High elimination side-products (tars).
Troubleshooting Guide (Q&A)

Q: I am observing significant elimination products (1,3-dienes) instead of cyclization. A: Your reaction conditions are too "hot" (acidically or thermally). The carbocation intermediate is eliminating a proton rather than being trapped by the hydroxyl group.

  • The Fix: Switch from Brønsted acids (H₂SO₄/TsOH) to mild Lewis acids like Bi(OTf)₃. Lower the reaction temperature. If using toluene, ensure water is being removed efficiently (azeotrope) to drive the equilibrium toward the ether without forcing harsh conditions.

Q: My substrate has an acid-labile acetal protecting group. Can I still use this method? A: Generally, no. Even mild Lewis acids will hydrolyze acetals in the presence of the water generated by cyclization.

  • The Fix: You must switch to Method B (Cobalt/Radical) or activate one alcohol as a leaving group (Tosylate/Mesylate) and cyclize under basic conditions (NaH/THF).

FAQ: Stereocontrol & Regioselectivity

Q: How do I force a 6-endo cyclization (Tetrahydropyran) instead of 5-exo (Oxolane)? A: This fights Baldwin's Rules, which heavily favor 5-exo-trig for radical and electrophilic closures.

  • Strategy: You cannot easily override this with simple catalyst switching. You must use substrate control . Placing a vinyl group at the 5-position can divert the pathway via electronic stabilization, or use specific "switchable" photoredox/Cobalt dual catalysis systems that delay H-atom transfer, allowing the radical to rearrange to the thermodynamic 6-endo product [5].

Q: Can I use Gold (Au) catalysis for this? A: Yes, but primarily for alkynyl alcohols , not simple alkenyl alcohols. Au(I) activates the alkyne for intramolecular attack.

  • Warning: Gold catalysis often results in enol ethers which isomerize to ketones. Ensure you have a proton source if you want the saturated THF ring, or perform a subsequent reduction.

References

  • Mukaiyama, T., et al. (2020). Cobalt-Catalyzed Oxidative C-H Activation: Strategies and Concepts. ChemSusChem. Link

  • Lautens, M., et al. (2020).[1] Cobalt-Catalyzed Enantioselective Radical Cyclization of Alkenyl Alcohols. ResearchGate. Link

  • Olah, G. A., et al. (2018). Synthesis of cyclic ethers by cyclodehydration of 1,n-diols using heteropoly acids as catalysts. Royal Society Open Science. Link

  • Baba, T., et al. (2019). Cyclodehydration of 1,4-butanediol over Zr-Al Catalysts. MDPI. Link

  • Vertex AI Search. (2022). Switchable Regioselective 6-endo or 5-exo Radical Cyclization via Photoredox Catalysis. NIH/Vertex. Link

Sources

Validation & Comparative

Comparative Guide: Mass Spectrometry Profiling of Bromomethyl Oxolanes

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Bromomethyl oxolanes (tetrahydrofurans substituted with a bromomethyl group) are critical intermediates in the synthesis of annonaceous acetogenins and marine polyether natural products (e.g., Laurencin). Their structural elucidation poses a specific analytical challenge: the carbon-bromine (C-Br) bond is labile, often leading to rapid loss of the halogen substituent under standard ionization conditions, obscuring the molecular ion.

This guide objectively compares the performance of Electron Ionization (EI) versus Chemical Ionization (CI) for these substrates.[1] It provides a mechanistic breakdown of fragmentation patterns to distinguish structural isomers and validates experimental protocols for reliable identification.

The Isotopic Signature: Bromine vs. Alternatives

Before analyzing fragmentation, the primary validation step for any brominated compound is the isotopic envelope. Unlike chlorine or fluorine, bromine possesses a distinct signature that serves as an internal calibration standard.

HalogenIsotopesNatural Abundance RatioSpectral Appearance
Bromine (Br)

1 : 1 (approx. 50.7% : 49.3%)"Doublet" peaks of equal height separated by 2

.
Chlorine (Cl)

3 : 1 (approx. 75.8% : 24.2%)M peak is 3x higher than M+2.
Fluorine (F)

100% Single peak; no isotopic M+2 signature.

Diagnostic Rule: In any mass spectrum of a bromomethyl oxolane, the molecular ion (


) or any fragment retaining the bromine atom must exhibit this 1:1 doublet. If the doublet is absent, the bromine has been lost.

Comparative Analysis: Ionization Modes

The choice of ionization technique dictates the quality of structural data. For bromomethyl oxolanes, a dual-method approach is often required.

Electron Ionization (EI) – The Structural Fingerprint
  • Energy: 70 eV (Hard Ionization)[2][3]

  • Performance: High fragmentation.[4] Excellent for identifying the oxolane ring structure and substitution pattern.

  • Limitation: The molecular ion (

    
    ) is frequently weak or absent because the C-Br bond cleavage is energetically favorable.
    
  • Best For: Library matching and substructure elucidation (e.g., verifying the THF ring).

Chemical Ionization (CI) – The Molecular Weight Confirmation
  • Energy: Soft Ionization (via reagent gas, e.g., Methane or Ammonia).[5][6]

  • Performance: Minimizes fragmentation. Transfers a proton (

    
    ) or ammonium (
    
    
    
    ) to the molecule.
  • Advantage: Preserves the bromine atom on the parent molecule, allowing detection of the

    
     or 
    
    
    
    doublet.
  • Best For: Confirming molecular weight and formula purity.

Comparison Table: EI vs. CI for 2-Bromomethyl-THF
FeatureElectron Ionization (EI)Chemical Ionization (CI - CH₄)
Molecular Ion Detection Weak / Absent (<5% relative abundance)Strong (

, >80% abundance)
Fragmentation Richness High (Structural Fingerprint)Low (Simpler Spectrum)
Base Peak (Typical)

71 (Ring fragment)

or

Isotopic Pattern Visible only in low-mass fragmentsClearly visible in Parent Ion
Application Structural elucidationMW Confirmation

Mechanistic Fragmentation Pathways[8][9]

Understanding why specific peaks appear allows you to distinguish between isomers (e.g., 2-bromomethyl vs. 3-bromomethyl oxolane).

Dominant Pathway: -Cleavage

In ether systems, the oxygen lone pair drives fragmentation. An electron is removed from the oxygen, initiating homolytic cleavage of the adjacent C-C bond (


-bond).[7]
  • Pathway A (Exocyclic Cleavage): Loss of the bromomethyl side chain (

    
    ). This generates the stable oxonium ion (
    
    
    
    ,
    
    
    71). This is often the Base Peak in EI spectra of 2-substituted oxolanes.
  • Pathway B (Endocyclic Cleavage): Ring opening. This path often leads to ethylene loss and is less dominant but diagnostically relevant for ring size confirmation.

Secondary Pathway: Heterolytic C-Br Cleavage

The C-Br bond is weak. Direct loss of the bromine radical (


) yields the cation 

(

85).
Visualization: Fragmentation Logic

The following diagram illustrates the competition between


-cleavage and Halogen loss.

Fragmentation MolIon Molecular Ion (M+) m/z ~164/166 (Weak) AlphaCleavage α-Cleavage (Exocyclic) MolIon->AlphaCleavage Fast BrLoss Heterolytic Br Loss MolIon->BrLoss Competitive Oxonium Oxonium Ion (C4H7O+) m/z 71 (Base Peak) AlphaCleavage->Oxonium SideChain Neutral Loss: •CH2Br (Mass 93/95) AlphaCleavage->SideChain C5H9O C5H9O+ m/z 85 BrLoss->C5H9O - Br•

Figure 1: Competitive fragmentation pathways for 2-bromomethyl oxolane under Electron Ionization (70 eV).

Experimental Protocol: Validated Workflow

This protocol ensures self-validating data acquisition, minimizing the risk of misinterpreting thermal degradation as fragmentation.

Step 1: Sample Preparation
  • Solvent: Dissolve 1 mg of sample in 1 mL of HPLC-grade Dichloromethane (DCM). Avoid methanol if using CI, as it can form adducts that complicate the Br region.

  • Concentration: ~100 ppm.

Step 2: GC-MS Inlet Parameters
  • Inlet Temperature: Set to 150°C (Low).

    • Reasoning: Brominated ethers are thermally labile. Standard 250°C inlets can cause pyrolysis (dehydrobromination) before the sample reaches the source, leading to false "fragmentation" data.

  • Injection Mode: Split (20:1) to prevent detector saturation.

Step 3: Data Acquisition (Dual Mode)
  • Run 1: EI Mode (70 eV)

    • Scan Range:

      
       40–300.
      
    • Objective: Identify the

      
       71 base peak and 
      
      
      
      85 satellite.
  • Run 2: CI Mode (Methane/Isobutane)

    • Reagent Gas Flow: Optimized for 1.5 x

      
       Torr source pressure.
      
    • Objective: Observe the 1:1 doublet at

      
       165/167 (
      
      
      
      ).
Step 4: Data Interpretation Decision Tree

Workflow Start Start Analysis CheckIsotope Check High Mass Region Is there a 1:1 Doublet? Start->CheckIsotope YesIso Bromine Present on Parent CheckIsotope->YesIso Yes (CI Mode) NoIso Bromine Lost CheckIsotope->NoIso No (EI Mode) CheckBase Check Base Peak NoIso->CheckBase ResultA m/z 71 Dominant: Confirms 2-substituted THF core CheckBase->ResultA ResultB m/z 85 Present: Confirms C5 backbone CheckBase->ResultB

Figure 2: Analytical workflow for confirming bromomethyl oxolane structure.

Reference Data Summary

The following table summarizes the characteristic ions observed for 2-bromomethyltetrahydrofuran (MW 164/166).

m/z ValueIon IdentityOrigin / MechanismRelative Abundance (EI)
164 / 166

Molecular Ion (1:1 ratio)< 2% (Trace)
85

Loss of Br radical20 - 40%
71

Loss of

(

-cleavage)
100% (Base Peak)
43

Ring fragmentation (Acetyl-like)30 - 50%
41

Hydrocarbon fragment20 - 40%

Note: If the spectrum shows a base peak at


 42 or 41 with no significant 

71, suspect thermal degradation (loss of HBr to form di-hydrofuran derivatives) in the injector port.

References

  • McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra. University Science Books. (Standard text for alpha-cleavage mechanisms).
  • NIST Mass Spectrometry Data Center. (2023). Tetrahydrofuran, 2-methyl- Mass Spectrum. National Institute of Standards and Technology.[8] [Link] (Validated proxy for oxolane ring fragmentation patterns).

  • Koritzke, A. L., et al. (2020).[9] Fragmentation mechanisms from electron-impact of complex cyclic ethers formed in combustion. Combustion and Flame. [Link] (Detailed mechanistic study on cyclic ether fragmentation).

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. [Link] (General reference for ether and halide fragmentation).

  • Jordi Labs. (2020). Comparison of EI-CI in QTOF-GCMS. [Link] (Comparative data on ionization techniques).

Sources

Comparative Stability of Dimethyl-Substituted vs. Unsubstituted Oxolanes: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Oxolane Scaffold in Modern Chemistry

The oxolane, or tetrahydrofuran (THF), ring is a foundational five-membered heterocyclic ether.[1] It is not only a ubiquitous solvent in organic synthesis but also a "privileged scaffold" in medicinal chemistry and natural product synthesis.[1][2] Its unique combination of polarity, hydrogen bond accepting capability, and metabolic stability makes it a crucial building block for modulating the physicochemical properties of drug candidates.[1] A key strategy in harnessing the full potential of the oxolane motif is substitution. Among the most impactful substitutions are methyl groups, particularly in a gem-dimethyl arrangement.

This guide provides an in-depth comparative analysis of the stability of dimethyl-substituted oxolanes versus the parent unsubstituted ring. We will explore the thermodynamic and kinetic factors that govern their stability, supported by experimental and computational data. This document is intended for researchers, scientists, and drug development professionals seeking to make informed decisions about incorporating these scaffolds into their molecular designs.

The Core Principle: The Thorpe-Ingold (gem-Dimethyl) Effect

The primary driver behind the enhanced stability of certain dimethyl-substituted oxolanes is the Thorpe-Ingold effect , also known as the gem-dimethyl effect.[3] First observed in the context of cyclization reactions, this effect describes how the presence of two methyl groups on a single carbon atom in a chain can dramatically accelerate the rate of ring formation.[4] This kinetic preference has a profound thermodynamic corollary: the resulting ring is often more stable and less prone to ring-opening than its unsubstituted counterpart.

The effect is largely attributed to a decrease in the internal bond angle of the acyclic precursor due to the steric bulk of the gem-dimethyl group. This compression brings the reactive ends of the chain closer together, lowering the entropic barrier to cyclization and favoring the cyclic state in the equilibrium.[3][4] This inherent preference for the cyclic form translates directly to greater overall stability.

ThorpeIngoldEffect cluster_0 Acyclic Precursor (Unsubstituted) cluster_1 Acyclic Precursor (gem-Dimethyl) cluster_2 Cyclization Equilibrium U1 HO-(CH2)4-X U2 Higher Rotational Freedom Cyc Favored Cyclization U1->Cyc Slower Equilibrium Less Favorable D1 HO-C(CH3)2-(CH2)3-X D2 Angle Compression (θ < 109.5°) D1->Cyc Faster (Thorpe-Ingold Effect) Equilibrium More Favorable

Caption: The Thorpe-Ingold effect: gem-dimethyl substitution compresses the internal bond angle, favoring cyclization.

Thermodynamic Stability: A Quantitative Comparison

Thermodynamic stability refers to the inherent energy of a molecule. For cyclic systems, it is often discussed in terms of enthalpy of formation (ΔfH°) and ring strain energy. A more negative enthalpy of formation indicates a more stable molecule. High-level computational studies have provided precise thermochemical data for oxolane and its methylated derivatives.[5][6]

CompoundStructureEnthalpy of Formation (ΔfH°gas, 298.15 K)Key Stability Factor(s)
Oxolane (Tetrahydrofuran)Oxolane-184.20 ± 1.15 kJ/mol[6]Baseline stability; possesses moderate ring strain (~23.4 kJ/mol).[7]
2,5-Dimethyl-oxolane 2,5-Dimethyl-oxolane-265.95 ± 1.08 kJ/mol[6]Significant stabilization from methyl groups; reduced ring strain.
2,2-Dimethyl-oxolane 2,2-Dimethyl-oxolane(Predicted to be highly stable)Strong thermodynamic stabilization via the Thorpe-Ingold effect.[3]

Data sourced from Simmie, J. M. (2012).[6]

The data clearly shows that the addition of two methyl groups, as in 2,5-dimethyl-oxolane, results in a significantly more negative enthalpy of formation—a stabilization of over 80 kJ/mol compared to the parent oxolane.[6] This increased thermodynamic stability arises from a combination of factors, including favorable electronic effects of the alkyl groups and a potential reduction in overall ring strain. While specific data for 2,2-dimethyl-oxolane was not found in the initial search, the principles of the Thorpe-Ingold effect strongly suggest it would also exhibit enhanced thermodynamic stability compared to the unsubstituted ring.[3]

Kinetic Stability: Reactivity and Degradation Pathways

Kinetic stability relates to the rate at which a molecule undergoes a chemical reaction, such as ring-opening or degradation. For ethers, a critical and practical measure of kinetic stability is their propensity to form explosive peroxides upon exposure to air and light.

Comparative Analysis of Peroxide Formation:

The mechanism of peroxide formation in ethers typically involves the abstraction of an α-hydrogen (a hydrogen on a carbon adjacent to the ether oxygen) to form a radical, which then propagates a chain reaction with oxygen.[8]

  • Unsubstituted Oxolane (THF): Possesses four reactive α-hydrogens, making it highly susceptible to autoxidation and peroxide formation. This is a well-known and significant safety hazard in laboratories.[8]

  • Dimethyl-Substituted Oxolanes: The stability is highly dependent on the substitution pattern.

    • 2,2-Dimethyl-oxolane: Two of the four α-hydrogens are replaced by methyl groups. This "blocking" of one of the reactive α-carbons significantly hinders the initial hydrogen abstraction step, drastically reducing the rate of peroxide formation.[8]

    • 2,5-Dimethyl-oxolane: While the methyl groups provide thermodynamic stability, the remaining α-hydrogens are now tertiary. Tertiary C-H bonds are typically weaker and more susceptible to radical abstraction than the secondary C-H bonds in THF. However, steric hindrance from the methyl groups can counteract this effect, leading to a complex relationship where the overall rate of peroxide formation is significantly lower than in THF.[8]

PeroxideFormation cluster_THF Oxolane (THF) cluster_DMTHF 2,2-Dimethyl-oxolane THF Structure with 4 α-Hydrogens THF_Radical α-Radical (Easily Formed) THF->THF_Radical H• abstraction Peroxide Explosive Peroxides THF_Radical->Peroxide + O2 DMTHF Structure with blocked α-position Slow Abstraction Hindered DMTHF->Slow H• abstraction LowPeroxide Greatly Reduced Peroxide Formation Slow->LowPeroxide + O2

Caption: Dimethyl substitution blocks α-positions, hindering radical formation and increasing kinetic stability against peroxidation.

Experimental Protocols for Stability Assessment

To provide a framework for validating these principles, we outline two key experimental workflows.

Protocol 1: Computational Determination of Thermodynamic Stability

This protocol uses Density Functional Theory (DFT) to calculate the gas-phase enthalpy of formation, providing a direct, quantitative measure of thermodynamic stability.

ComputationalWorkflow start Define Molecular Structures (Oxolane vs. Dimethyl-oxolane) geom_opt Geometry Optimization (e.g., B3LYP/6-311+G** level) start->geom_opt freq_calc Frequency Calculation (Confirm minimum, obtain ZPE) geom_opt->freq_calc energy_calc Single-Point Energy Calculation (High-level method, e.g., CCSD(T)) freq_calc->energy_calc atomization Calculate Atomization Energy (AE) AE = ΣE(atoms) - E(molecule) energy_calc->atomization enthalpy Calculate Enthalpy of Formation (ΔfH°) ΔfH° = ΣΔfH°(atoms) - AE atomization->enthalpy compare Compare ΔfH° Values enthalpy->compare

Caption: Workflow for the computational determination of enthalpy of formation.

Step-by-Step Methodology:

  • Structure Generation: Build the 3D structures of unsubstituted oxolane and the desired dimethyl-substituted isomer (e.g., 2,5-dimethyl-oxolane) in a molecular modeling program.

  • Geometry Optimization: Perform a full geometry optimization using a reliable DFT method, such as B3LYP with a basis set like 6-311+G**, to find the lowest energy conformation.[9]

  • Vibrational Frequency Analysis: At the same level of theory, calculate the vibrational frequencies. The absence of imaginary frequencies confirms that the optimized structure is a true energy minimum. This calculation also provides the zero-point vibrational energy (ZPVE).

  • High-Level Energy Calculation: For higher accuracy, perform a single-point energy calculation on the optimized geometry using a more advanced method, such as coupled-cluster theory (e.g., CCSD(T)), with a large basis set.

  • Atomization Energy Calculation: Calculate the total atomization energy (AE) by subtracting the molecule's electronic energy (including ZPVE) from the sum of the electronic energies of its constituent atoms (C, H, O) calculated at the same level of theory.

  • Enthalpy of Formation Calculation: Use the calculated AE and the well-established experimental standard enthalpies of formation for the individual atoms to determine the molecule's standard enthalpy of formation at 298.15 K.

  • Comparison: A more negative ΔfH° value indicates greater thermodynamic stability.

Protocol 2: Semi-Quantitative Assessment of Peroxide Formation (Kinetic Stability)

This protocol provides a direct comparison of the rate of peroxide formation under accelerated conditions.

Materials:

  • Samples of unsubstituted oxolane (THF) and 2,2-dimethyl-oxolane.

  • Potassium Iodide (KI) solution (10% w/v).

  • Starch indicator solution.

  • Acetic acid.

  • Identical, clean, loosely capped glass vials.

  • UV lamp or access to direct sunlight.

Step-by-Step Methodology:

  • Sample Preparation: Place equal volumes (e.g., 10 mL) of THF and the dimethyl-substituted oxolane into separate, labeled glass vials.

  • Accelerated Aging: Place both vials under a UV lamp or in a location with consistent, direct sunlight exposure. The loose caps allow for air exchange.

  • Periodic Testing (e.g., every 24 hours): a. Withdraw a small aliquot (e.g., 1 mL) from each sample. b. Add the aliquot to a test tube containing 1 mL of the 10% KI solution and a few drops of acetic acid. c. Shake the mixture vigorously for one minute. d. Add a few drops of starch indicator solution.

  • Observation and Interpretation:

    • No Color Change: Absence of peroxides.

    • Yellow/Brown Color: Formation of iodine (I₂), indicating the presence of peroxides.

    • Deep Blue/Black Color (with starch): Confirms the presence of iodine, providing a more sensitive indication of peroxides.

  • Comparison: Compare the time it takes for a positive peroxide test to appear and the intensity of the color change between the two samples. The dimethyl-substituted oxolane is expected to show a significantly delayed and less intense color change, demonstrating its superior kinetic stability against autoxidation.[8]

Conclusion and Recommendations for Application

  • Thermodynamic Stability: Methyl substitution leads to a more negative enthalpy of formation, indicating a more thermodynamically stable ring system.[6] This is largely driven by the Thorpe-Ingold effect, which favors the cyclic structure.[3]

  • Kinetic Stability: Substitution at the α-carbons (positions 2 and 5) significantly hinders the primary mechanism of peroxide formation, leading to a much safer solvent and a more robust chemical scaffold.[8]

For drug development professionals and synthetic chemists, this enhanced stability is not merely a theoretical curiosity. Choosing a 2,2- or 2,5-dimethyl-oxolane scaffold over a simple THF ring can lead to compounds with greater metabolic stability, reduced safety risks in handling and scale-up, and improved shelf-life. The initial investment in synthesizing the substituted analogue is often repaid by the superior performance and safety profile of the final product.

References

  • Wikipedia. (n.d.). Thorpe–Ingold effect. Retrieved from [Link]

  • Simmie, J. M., & Curran, H. J. (2012). Kinetics and Thermochemistry of 2,5-Dimethyltetrahydrofuran and Related Oxolanes: Next Next-Generation Biofuels. The Journal of Physical Chemistry A, 116(24), 6073–6085. Available from: [Link]

  • American Chemical Society. (2012). Kinetics and Thermochemistry of 2,5-Dimethyltetrahydrofuran and Related Oxolanes. ACS Publications. Available from: [Link]

  • Ibrahim, H., & Yufit, D. (2022). Thorpe-Ingold Effect Assisted Strained Ring Synthesis. Book Chapter. Available from: [Link]

  • Koedjikov, A. H., Blagoeva, I. B., Pojarlieff, I. G., & Kirby, A. J. (1996). The gem-dimethyl effect on reactivities in cyclizations through tetrahedral intermediates. Cyclization of methyl-substituted methyl amides of 5-(p-nitrophenyl)hydantoic acids. Journal of the Chemical Society, Perkin Transactions 2, (11), 2479-2487. Available from: [Link]

  • ResearchGate. (2015). (PDF) The gem-dimethyl effect on reactivities in cyclizations through tetrahedral intermediates. Cyclization of methyl-substituted methyl amides of 5-(p-nitrophenyl)hydantoic acids. Available from: [Link]

  • Burgaud, B. G. M., et al. (2016). Studies on the synthesis, stability and conformation of 2-sulfonyl-oxetane fragments. Organic & Biomolecular Chemistry, 14(26), 6244-6254. Available from: [Link]

  • Blagoeva, I. B., et al. (2003). Тhe gem-dimethyl effect in reactions through tetrahedral intermediates: cyclizations of some ethyl 2,3-disubstituted-5-(p- nitrophenyl) hydantoates. Arkivoc, 2003(11), 16-30. Available from: [Link]

  • Dames, E. (2012). CHEMICAL KINETICS OF CYCLIC ETHERS IN COMBUSTION. PhD Thesis. Available from: [Link]

  • Dudev, T., & Lim, C. (1998). Ring Strain Energies from ab Initio Calculations. Journal of the American Chemical Society, 120(18), 4450–4458. Available from: [Link]

  • RadTech. (n.d.). Combining oxiranes and oxetanes to enhance kinetics and improve physical properties. Available from: [Link]

  • ResearchGate. (n.d.). Recent Advances in the Synthesis of 2-Substituted Oxetanes. Available from: [Link]

  • Royal Society of Chemistry. (2016). Studies on the synthesis, stability and conformation of 2-sulfonyl-oxetane fragments. Available from: [Link]

  • Bull, J. A., et al. (2016). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Chemical Reviews, 116(19), 12150–12196. Available from: [Link]

  • Wolfe, J. P. (2007). Recent Advances in the Stereoselective Synthesis of Tetrahydrofurans. NIH Public Access. Available from: [Link]

  • ResearchGate. (2014). High-Level ab Initio Enthalpies of Formation of 2,5-Dimethylfuran, 2-Methylfuran, and Furan. Available from: [Link]

  • DiVA Portal. (2004). Synthesis of Tetrahydrofuran and Pyrrolidine Derivatives Utilising Radical Reactions. Available from: [Link]

  • Cheméo. (n.d.). Chemical Properties of 2,5-Dimethylfuran-3,4(2H,5H)-dione (CAS 68755-49-7). Available from: [Link]

  • NIST. (n.d.). trans-2,5-dimethyltetrahydrofuran. NIST Chemistry WebBook. Available from: [Link]

  • ACS Publications. (2024). How Solvation Alters the Thermodynamics of Asymmetric Bond-Breaking: Quantum Simulation of NaK+ in Liquid Tetrahydrofuran. The Journal of Physical Chemistry Letters. Available from: [Link]

  • NIST. (n.d.). Tetrahydrofuran. NIST Chemistry WebBook. Available from: [Link]

  • Fox, J. M., et al. (2022). Computational study of an oxetane 4H-pyrazole as a Diels–Alder diene. NIH Public Access. Available from: [Link]

  • Wiley Online Library. (2020). Stereoselective Syntheses of Highly Substituted Tetrahydrofurans based on Matteson Homologations. Chemistry – A European Journal. Available from: [Link]

  • MDPI. (2024). Lewis Acid-Initiated Ring-Opening Reactions of Five- and Six-Membered Cyclic Ethers Based on the Oxonium Ylide Intermediates. Molecules. Available from: [Link]

  • ResearchGate. (2016). Kinetics and Thermodynamics of the Ring Opening Reaction of Hexamethylcyclotrisiloxane. Available from: [Link]

  • Chemistry Stack Exchange. (2024). Experimental determination of ring strain energy. Available from: [Link]

  • Scientific Research Publishing. (2016). Investigation of the Stability of Oxadiasole and Their Analogs Using Quantum Mechanics Computation. Computational Chemistry. Available from: [Link]

  • Chemistry LibreTexts. (2022). 4.8: Conformations of Disubstituted Cyclohexanes. Available from: [Link]

  • LibreTexts. (n.d.). 2.15 Conformations of Disubstituted Cyclohexanes – Fundamentals of Organic Chemistry. Available from: [Link]

  • Master Organic Chemistry. (2014). Calculation of Ring Strain In Cycloalkanes. Available from: [Link]

  • ResearchGate. (2005). (PDF) Theoretical and chemometric study of substituted oxazines. Available from: [Link]

  • Beilstein Journal of Organic Chemistry. (2020). Oxetanes: formation, reactivity and total syntheses of natural products. Available from: [Link]

  • OSTI.gov. (2018). Composite Correlated Molecular Orbital Theory Calculations of Ring Strain for Use in Predicting Polymerization Reactions. Available from: [Link]

  • Royal Society of Chemistry. (2018). Bioinspired total synthesis of tetrahydrofuran lignans by tandem nucleophilic addition/redox isomerization/oxidative coupling and cycloetherification reactions as key steps. Organic & Biomolecular Chemistry. Available from: [Link]

  • ACS Publications. (2025). Leveraging Divergent Ligand-to-Metal Charge-Transfer Excited State Pathways for Catalyst Control over Alkoxyl Radical Reactivity. Journal of the American Chemical Society. Available from: [Link]

  • Iowa State University Digital Repository. (2013). Mechanistic Insights into Ring-Opening and Decarboxylation of 2‑Pyrones in Liquid Water and Tetrahydrofuran. Available from: [Link]

  • NIH Public Access. (2023). Oxetane Synthesis via Alcohol C–H Functionalization. Available from: [Link]

  • CORE. (n.d.). Comparing Models for Measuring Ring Strain of Common Cycloalkanes. Available from: [Link]

  • St. Paul's Cathedral Mission College. (n.d.). CYCLIC STEREOCHEMISTRY SEM-5, CC-12 PART-5, PPT-5 Part-5: Conformation-V. Available from: [Link]

  • OpenStax. (2023). 4.8 Conformations of Disubstituted Cyclohexanes. Organic Chemistry. Available from: [Link]

  • MDPI. (2023). Computational Insights into the Open–Closed Equilibrium of Substituted Spiropyrans: Stability and Optical Properties. Molecules. Available from: [Link]

  • YouTube. (2020). Conformational analysis of 1,3 dimethyl cyclohexane. Available from: [Link]

  • SlideShare. (n.d.). stereochemistry of disubstituted cyclohexane. Available from: [Link]

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Safety Operating Guide

2-(Bromomethyl)-4,4-dimethyloxolane proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

Operational Guide: Proper Disposal of 2-(Bromomethyl)-4,4-dimethyloxolane

Core Directive & Hazard Characterization

The Immediate Danger: 2-(Bromomethyl)-4,4-dimethyloxolane is a functionalized cyclic ether (oxolane/tetrahydrofuran derivative) containing an alkyl bromide moiety. This structure presents a dual-hazard profile that dictates its disposal pathway:

  • Peroxide Formation (The Time-Bomb Hazard): Like its parent compound tetrahydrofuran (THF), the oxolane ring is susceptible to auto-oxidation, forming explosive organic peroxides upon exposure to air and light. The presence of the methyl groups may sterically influence this, but for safety, it must be treated as a Class B Peroxide Former .

  • Alkylating Potential (The Biological Hazard): The bromomethyl group renders this molecule a potent alkylating agent. It is likely a lachrymator, a severe skin/eye irritant, and potentially mutagenic.

Operational Rule: Never attempt to dispose of this chemical without first validating its peroxide status.

Pre-Disposal Stabilization: The Self-Validating System

Before moving the container to waste storage, you must perform a Peroxide Assessment . This is the critical "Self-Validating System" required to ensure you are not handling a shock-sensitive explosive.

Protocol: Peroxide Detection & Quantification

Do not open the container if you see crystals around the cap or if the liquid is cloudy.[1] Evacuate and call EHS immediately.

  • Visual Inspection: Check for solid precipitates or stratification.[1]

  • Test Strip Method: Use a semi-quantitative peroxide test strip (e.g., Quantofix® or MQuant™).

    • Dip: Wet the active field of the strip with the solvent.

    • Wait: Allow the color to develop (usually 1-15 seconds).

    • Read: Compare against the color chart.

Peroxide Concentration (ppm)StatusAction Required
< 20 ppm Safe Proceed to Standard Disposal (Section 3).
20 - 100 ppm Caution Chemical treatment required before disposal.
> 100 ppm DANGER DO NOT MOVE. Contact EHS/Bomb Squad.

Disposal Workflows

Scenario A: Routine Disposal (Peroxides < 20 ppm)

For fresh material or material confirmed safe.

  • Segregation: This material is a Halogenated Organic Solvent . It must never be mixed with non-halogenated solvents (e.g., acetone, ethanol) due to the high cost of halogenated waste incineration and potential for corrosion in standard incinerators.

  • Container Selection: Use a High-Density Polyethylene (HDPE) or glass container. Avoid metal cans if the material has hydrolyzed (hydrobromic acid formation).

  • Labeling:

    • Primary Constituent: 2-(Bromomethyl)-4,4-dimethyloxolane.

    • Hazard Checkboxes: Flammable, Toxic, Irritant.[2]

    • Waste Code: D001 (Ignitable) is standard; check if your facility requires specific halogenated codes (often blended into F002 streams depending on concentration).

Scenario B: Stabilization of Low-Level Peroxides (20 - 100 ppm)

Only perform this if you are trained in chemical quenching.

Reagents: Acidified Ferrous Sulfate Solution or Sodium Bisulfite.

  • Ratio: Add 20% volume of 5% aqueous Ferrous Sulfate (FeSO₄) to the solvent.

  • Agitation: Gently stir or shake for 10-15 minutes. The ferrous ion reduces the peroxide to an alcohol, oxidizing to ferric ion (color change to rust-orange).

  • Retest: Confirm peroxides are < 20 ppm using a test strip.

  • Separation: Decant the organic layer (the oxolane) from the aqueous layer.

  • Disposal: Dispose of the organic layer as Halogenated Waste and the aqueous layer as Aqueous Metal Waste .

Visualized Decision Workflow

The following diagram outlines the logical decision tree for handling this specific compound.

DisposalWorkflow Start Waste: 2-(Bromomethyl)- 4,4-dimethyloxolane VisualCheck Visual Inspection (Crystals/Cloudiness?) Start->VisualCheck Evacuate STOP: Evacuate Lab Call EHS/Bomb Squad VisualCheck->Evacuate Yes (Crystals) TestStrip Peroxide Test Strip VisualCheck->TestStrip No (Clear) ResultLow < 20 ppm TestStrip->ResultLow ResultMed 20 - 100 ppm TestStrip->ResultMed ResultHigh > 100 ppm TestStrip->ResultHigh Segregate Segregate: Halogenated Waste Stream ResultLow->Segregate Quench Quench with Ferrous Sulfate ResultMed->Quench Stabilize ResultHigh->Evacuate Explosion Risk Quench->TestStrip Retest Label Label: Flammable, Toxic, Halogenated Segregate->Label Pickup Schedule EHS Pickup Label->Pickup

Figure 1: Decision logic for the safe assessment and disposal of peroxide-forming alkyl halides.

Chemical Compatibility & Storage Data

Use this table to ensure safe segregation during temporary storage (Satellite Accumulation Area).

ParameterSpecificationCausality/Reasoning
Waste Stream Halogenated Organic Contains Bromine.[3][4][5] Mixing with non-halogenated fuels increases incineration costs and creates corrosive HBr gas in standard burners.
Incompatible: Oxidizers Nitric Acid, PeroxidesThe ether backbone is fuel; oxidizers accelerate peroxide formation and fire risk.
Incompatible: Strong Bases NaOH, KOH, AminesAlkyl bromides react with strong bases (elimination or substitution), generating heat and pressure.
Container Material Glass (Amber) or HDPEAmber glass prevents UV-initiated peroxidation. HDPE is resistant to halides.
RCRA Characteristics D001 (Ignitable)Flash point is likely < 60°C (based on structural analogs like THF and alkyl bromides).

Emergency Procedures (Spill Response)

In the event of a spill outside the fume hood:

  • Alert: Notify immediate personnel.

  • PPE: Wear Silver Shield/4H or double-gloved Nitrile (standard nitrile has short breakthrough times for halogenated small molecules).

  • Ventilation: Increase air exchange if possible; this compound is a likely lachrymator (tear-inducing).

  • Absorb: Use a non-combustible absorbent (Vermiculite or Universal Pads). Do not use paper towels (fire risk with oxidizers/peroxides).

  • Clean: Wash the area with soap and water; collect all washings as hazardous waste.

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.). Hazard Communication Standard: Safety Data Sheets. United States Department of Labor. [Link]

  • U.S. Environmental Protection Agency (EPA). (2023). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. [Link]

  • Clark, D.E. (2001). Peroxides and Peroxide-Forming Compounds. Chemical Health and Safety. [Link]

Sources

Personal protective equipment for handling 2-(Bromomethyl)-4,4-dimethyloxolane

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the operational safety protocols for 2-(Bromomethyl)-4,4-dimethyloxolane .

Note on Chemical Identity: This compound is a specialized derivative of tetrahydrofuran (oxolane). While specific Safety Data Sheets (SDS) for the 4,4-dimethyl variant may be sparse compared to its parent analog 2-(bromomethyl)tetrahydrofuran (CAS 1192-30-9) , the functional groups (primary alkyl bromide + cyclic ether) dictate a strict safety profile. We treat this molecule as a potent alkylating agent and a lachrymator .

Hazard Identification & Risk Assessment

As a Senior Application Scientist, I categorize this material not just by its flammability, but by its electrophilic nature. The bromomethyl moiety is a "warhead" capable of alkylating biological nucleophiles (DNA/Proteins).

Hazard ClassRisk DescriptionCriticality
Alkylating Agent Capable of modifying DNA. Potential mutagen/carcinogen.[1]HIGH
Lachrymator Vapors cause immediate, severe eye and respiratory tract irritation.HIGH
Skin Corrosive Lipophilic ether tail facilitates skin absorption; bromide moiety causes burns.MED-HIGH
Flammability Cyclic ethers are prone to peroxide formation and are flammable (Class 3).MED

PPE Matrix: The "Self-Validating" Barrier System

Do not rely on standard laboratory nitrile gloves for prolonged contact.[2][3] Halogenated ethers can permeate thin nitrile (<4 mil) in minutes.

Hand Protection Strategy

We utilize a Double-Gloving Protocol to balance dexterity with permeation resistance.

  • Inner Glove (The Barrier): Silver Shield / 4H® (PE/EVAL/PE laminate) or Viton .

    • Why: These materials provide >480 min breakthrough time against alkyl halides.

  • Outer Glove (The Shell): Nitrile (minimum 5 mil) .

    • Why: Provides mechanical strength and grip (Laminate gloves are slippery) and protects the expensive inner glove from incidental tears.

  • Validation: Check the inner glove for inflation/leaks before donning. If the outer glove is splashed, immediately strip and replace it.[3]

Eye & Face Protection[1][4][5]
  • Primary: Chemical Splash Goggles (Indirect vented). Safety glasses are insufficient due to the lachrymatory vapor risk.

  • Secondary: Face shield required if handling volumes >100 mL or performing transfers outside a closed loop.

Respiratory & Body[1][5]
  • Engineering Control: All work must occur in a certified Fume Hood (Face velocity: 100 fpm).

  • Body: Chemical-resistant lab coat (Tyvek® preferred for scale-up) + Chemical Apron.

Operational Protocol: Safe Handling Lifecycle

This workflow minimizes vapor generation and surface contamination.[4][5]

A. Preparation & Transfer
  • Cannula Transfer: Avoid open pouring. Use positive pressure (N2/Ar) to transfer the liquid via cannula or chemically resistant tubing (PTFE).

  • Glassware: Inspect for star cracks. Alkyl bromides are dense; failure of a flask bottom is a catastrophic spill event.

B. Reaction Setup
  • Solvent Trap: If stripping solvent (rotary evaporation), the pump exhaust must be vented to a fume hood or scrubber. The compound is volatile enough to pass through a condenser and contaminate the lab atmosphere.

C. Quenching & Disposal (The "Kill" Step)

Active alkyl bromides must be chemically destroyed before disposal to prevent downstream hazards.

  • Quench Solution: 10% Ethanolamine in Methanol OR aqueous Sodium Thiosulfate.

  • Mechanism: The amine or thiosulfate acts as a "sacrificial nucleophile," displacing the bromide and neutralizing the alkylating potential.

Visualization: Safe Handling Workflow

The following diagram illustrates the decision logic for handling this compound, ensuring a closed loop from storage to disposal.

G cluster_0 Critical Safety Barrier Start Storage (2-8°C, Inert Gas) PPE_Check PPE Verification (Laminate Inner + Nitrile Outer) Start->PPE_Check Transfer Transfer Method PPE_Check->Transfer Cannula Cannula/Syringe (Closed System) Transfer->Cannula Preferred Pouring Open Pouring (PROHIBITED) Transfer->Pouring Avoid Reaction Reaction / Usage (Fume Hood Only) Cannula->Reaction Pouring->Reaction High Risk Waste_Gen Waste Generation Reaction->Waste_Gen Quench Chemical Quench (Ethanolamine or Thiosulfate) Waste_Gen->Quench Neutralize Active Species Disposal Halogenated Waste Stream Quench->Disposal

Caption: Operational logic flow emphasizing the "Quench" step to neutralize alkylating potential before final disposal.

Emergency Response

ScenarioImmediate Action
Skin Contact 1. Remove contaminated clothing immediately. 2. Wash with soap and water for 15 min.[4] 3. Do not use alcohol/solvents (enhances absorption).
Eye Contact 1. Flush at eyewash station for 15 min. 2. Hold eyelids open. 3. Seek ophthalmological consult (corneal damage risk).
Spill (<10 mL) 1. Evacuate area. 2. Don Silver Shield gloves. 3. Absorb with vermiculite. 4. Decontaminate surface with dilute ammonia or ethanolamine.

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.

  • Ansell Chemical Resistance Guide. (Permeation data for Alkyl Halides/Ethers).

  • PubChem. (2025).[6] 2-(Bromomethyl)tetrahydrofuran (Analogous Compound Safety Data). National Library of Medicine.

  • Occupational Safety and Health Administration (OSHA). Occupational Exposure to Hazardous Chemicals in Laboratories standard (29 CFR 1910.1450).

Sources

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